3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Description
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Properties
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;;/h1-5,12-14H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQKNNIOPKKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497952 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93428-54-7 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic diamine derivative with a rigid framework that has garnered interest in medicinal chemistry and drug discovery. Its structural similarity to compounds with known biological activity suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance.
Physicochemical Data
A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available, other parameters are derived from computational models and should be considered as predictive.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | ChemScene[1] |
| Molecular Weight | 275.22 g/mol | ChemScene[1] |
| Melting Point | 150-152 °C | ChemScene[2] |
| Boiling Point | No data available | |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[1] |
| Calculated logP | 2.4664 | ChemScene[1] |
| Purity | ≥97% | ChemScene[1] |
| Storage Temperature | Room temperature | ChemScene[1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory procedures and can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a capillary melting point apparatus.
Caption: Workflow for the determination of melting point using the capillary method.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus (e.g., Büchi 510) is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined using the shake-flask method, a gold standard for solubility measurement.
Methodology:
-
Equilibrium: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of the two amine groups in this compound can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A solution of the compound of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant added). For a diamine dihydrochloride, two equivalence points will be observed, corresponding to the two pKa values.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water, a measure of lipophilicity, can be experimentally determined using the shake-flask method.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Potential Biological Activity and Signaling Pathway
While direct biological studies on this compound are limited, its structural analogs have shown activity as analgesics by interacting with the nicotinic acetylcholine receptor (nAChR) system. This suggests that the compound may act as a modulator of nAChRs.
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Upon binding of an agonist, such as acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.
References
Technical Guide: Physicochemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, a bicyclic diamine derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific salt in public literature, this document outlines the standard experimental protocols for determining these crucial physicochemical parameters. The methodologies described are based on established industry guidelines, primarily from the International Council for Harmonisation (ICH). This guide is intended to serve as a practical resource for researchers, enabling them to design and execute robust studies to characterize this and similar molecules. The document includes example data tables and visual workflows to illustrate the experimental processes.
Introduction
3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a rigid bicyclic diamine that serves as a versatile scaffold in medicinal chemistry. Its dihydrochloride salt form is often utilized to improve aqueous solubility and handling properties. A thorough understanding of the solubility and stability of this compound is paramount for its development as a potential therapeutic agent, influencing formulation strategies, storage conditions, and ultimately, its in vivo performance. This guide details the standard methodologies for generating the necessary solubility and stability profiles.
Chemical Structure
The chemical structure of this compound is presented below. The bicyclic system imparts a defined three-dimensional geometry, while the benzyl group adds lipophilicity. The dihydrochloride salt formation occurs at the two basic nitrogen atoms, enhancing the compound's polarity.
Molecular Formula: C₁₃H₂₀Cl₂N₂ Molecular Weight: 275.22 g/mol
Caption: 2D representation of the 3-Benzyl-3,8-diazabicyclo[3.2.1]octane core structure.
Solubility Data
Table 1: Equilibrium Solubility in Various Solvents (Example Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | > 50 | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | > 50 | Shake-Flask |
| 0.1 N HCl | 25 | > 50 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Visual |
| Ethanol | 25 | 10 - 20 | Shake-Flask |
| Methanol | 25 | 20 - 30 | Shake-Flask |
Table 2: pH-Dependent Aqueous Solubility Profile (Example Data)
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | SGF (Simulated Gastric Fluid) | 37 | > 50 |
| 4.5 | Acetate Buffer | 37 | > 50 |
| 6.8 | SIF (Simulated Intestinal Fluid) | 37 | > 50 |
| 7.4 | Phosphate Buffer | 37 | > 50 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for conducting solubility experiments.
Shake-Flask Method for Equilibrium Solubility
This is the gold standard method for determining equilibrium solubility.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Detailed Steps:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pH-Dependent Solubility
This protocol is essential for understanding how solubility will vary in different physiological environments.
-
Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4) are prepared.
-
Solubility Determination: The shake-flask method, as described in section 4.1, is performed for each buffer.
-
Data Analysis: The solubility at each pH is plotted to generate a pH-solubility profile.
Stability Data
Specific stability data for this compound is not publicly available. The compound is generally stated to be stable under recommended storage conditions.[1] The following tables are illustrative examples of how stability data should be presented.
Table 3: Solid-State Stability under ICH Conditions (Example Data)
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Total Degradants (%) |
| 25°C / 60% RH | 0 | White Powder | 99.8 | <0.2 |
| 3 months | No Change | 99.7 | <0.3 | |
| 6 months | No Change | 99.8 | <0.2 | |
| 40°C / 75% RH | 0 | White Powder | 99.8 | <0.2 |
| 1 month | No Change | 99.6 | 0.4 | |
| 3 months | No Change | 99.5 | 0.5 | |
| 6 months | Slight Yellowing | 99.2 | 0.8 |
Table 4: Solution-State Stability in Different Solvents (Example Data, Stored at 25°C)
| Solvent | Time Point | Purity (%) by HPLC |
| Water | 0 | 99.8 |
| 24 hours | 99.7 | |
| 72 hours | 99.5 | |
| DMSO | 0 | 99.8 |
| 24 hours | 99.8 | |
| 72 hours | 99.8 |
Experimental Protocols for Stability Assessment
Stability studies are critical for determining the shelf-life and appropriate storage conditions for a drug substance.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods.
Workflow for Forced Degradation Studies
References
Spectroscopic Profile of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for the identification and characterization of this compound.
Chemical Structure and Properties
This compound is the hydrochloride salt of a bicyclic diamine. The core structure, a 3,8-diazabicyclo[3.2.1]octane, is a rigid scaffold found in a variety of biologically active molecules. The benzyl group attached to the nitrogen at position 3 is a common feature in many synthetic intermediates.
| Property | Value |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ |
| Molecular Weight | 275.22 g/mol |
| CAS Number | 93428-54-7 |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
Spectroscopic Data
Due to the limited availability of directly published spectra for this compound, the following data is a composite of expected values derived from closely related structures and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the two nitrogen atoms in the dihydrochloride salt will significantly influence the chemical shifts of nearby protons and carbons compared to the free base.
Expected ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 4.3 - 4.5 | s | 2H | Benzylic protons (N-CH₂-Ph) |
| ~ 3.8 - 4.0 | m | 2H | Bridgehead protons (H-1, H-5) |
| ~ 3.2 - 3.6 | m | 4H | Protons adjacent to N (H-2, H-4) |
| ~ 2.0 - 2.4 | m | 4H | Ethylene bridge protons (H-6, H-7) |
Expected ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 130 - 135 | Quaternary aromatic carbon (C-ipso) |
| ~ 128 - 130 | Aromatic carbons (CH) |
| ~ 60 - 65 | Benzylic carbon (N-CH₂-Ph) |
| ~ 55 - 60 | Bridgehead carbons (C-1, C-5) |
| ~ 50 - 55 | Carbons adjacent to N (C-2, C-4) |
| ~ 25 - 30 | Ethylene bridge carbons (C-6, C-7) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For the dihydrochloride salt, the most prominent feature will be the broad absorption band corresponding to the N-H stretching vibrations of the ammonium salts.
Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2700 | Broad, Strong | N⁺-H stretching vibrations of ammonium salts |
| 3030 - 3080 | Medium | Aromatic C-H stretching |
| 2900 - 3000 | Medium | Aliphatic C-H stretching |
| ~ 1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretching |
| ~ 1400 - 1440 | Medium | CH₂ scissoring |
| 700 - 750, 690 - 710 | Strong | Monosubstituted benzene C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique. The observed mass will correspond to the free base after the loss of the two HCl molecules.
Expected Mass Spectrum Data (ESI+)
| m/z (amu) | Assignment |
| 203.15 | [M+H]⁺, where M is the free base (C₁₃H₁₈N₂) |
| 91.05 | [C₇H₇]⁺, Tropylium ion (from cleavage of the benzyl group) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by thoroughly grinding a mixture of approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. Researchers are encouraged to obtain their own analytical data for confirmation.
3,8-Diazabicyclo[3.2.1]octane: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,8-diazabicyclo[3.2.1]octane core is a rigid, bicyclic molecular scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for various biological targets.[1] This structural rigidity makes it an attractive template for the design of novel therapeutics, particularly for targets within the central nervous system (CNS).[1][2] Furthermore, the 3,8-diazabicyclo[3.2.1]octane moiety is considered a contemporary bioisostere of the piperazine ring, a common motif in CNS-active drugs, offering a more synthetically accessible and structurally diverse alternative.[3][4][5][6] This guide provides a comprehensive overview of the synthesis, key derivatives, and therapeutic applications of this privileged structure, supported by quantitative data and detailed experimental protocols.
Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
Several synthetic routes to the 3,8-diazabicyclo[3.2.1]octane scaffold have been developed. A common and effective method involves the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with suitable dipolarophiles, such as acrylates. This approach has been shown to produce substituted 3,8-diazabicyclo[3.2.1]octane derivatives in good yields.[1][7] Another strategy starts from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, which can be converted to the core structure in a multi-step synthesis.[8] The synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane has also been reported, starting from suberic acid.[9]
A general synthetic workflow for creating derivatives is to first protect one of the nitrogen atoms, typically N8, with a tert-butyloxycarbonyl (Boc) group.[10] This allows for selective functionalization of the N3 position, followed by deprotection and subsequent modification of the N8 position if desired.
Caption: General synthesis of N3-substituted derivatives.
Therapeutic Applications and Key Derivatives
The versatility of the 3,8-diazabicyclo[3.2.1]octane scaffold has been exploited in the development of a wide range of biologically active compounds.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
A significant area of research has focused on developing 3,8-diazabicyclo[3.2.1]octane derivatives as potent and selective nAChR modulators for the treatment of pain.[11][12] These compounds were designed as analogs of the potent natural analgesic, epibatidine.[11] One of the most promising compounds from this class is 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (also known as DBO-83).[11][13]
DBO-83 exhibits high affinity for the α4β2 nAChR subtype and demonstrates significant analgesic effects in preclinical models.[11][13] Its analgesic action is mediated by the nicotinic system, as it is antagonized by the nAChR antagonist mecamylamine, but not by the opioid antagonist naloxone.[11] Importantly, unlike epibatidine, DBO-83 shows no significant activity at the neuromuscular junction, suggesting a better safety profile.[11][14]
Caption: DBO-83 mechanism of action.
Opioid Receptor Modulators
The 3,8-diazabicyclo[3.2.1]octane scaffold has also been utilized to develop potent opioid receptor modulators.[3][5][15] Certain derivatives have shown high affinity and selectivity for the µ-opioid receptor.[15] For instance, compounds DBO 17 and DBO 11 were found to be potent µ-opioid receptor agonists with significant antinociceptive effects in mice, which were blocked by naloxone.[15] Surprisingly, some derivatives designed as antagonists were found to possess potent agonist activity, comparable to fentanyl, but with potentially reduced respiratory depression.[3][5]
Other Therapeutic Areas
The application of this scaffold extends beyond nAChR and opioid receptor modulation. Derivatives have been investigated for their antiproliferative properties against various cancer cell lines, with some compounds showing low micromolar inhibitory activity.[8] Additionally, analogs of the HIV entry inhibitor Maraviroc, incorporating the 3,8-diazabicyclo[3.2.1]octane core, have been synthesized and evaluated for their antiviral activity.[16] The scaffold has also been explored in the development of Class III antiarrhythmic agents and inhibitors of the KRAS-G12D oncogene.[17][18]
Quantitative Data Summary
The following tables summarize the biological activities of key 3,8-diazabicyclo[3.2.1]octane derivatives.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding and Analgesic Activity
| Compound | Target | Binding Affinity (Ki, nM) | In Vivo Activity (Hot Plate Test) | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a/DBO-83) | α4β2 nAChR | 4.1 ± 0.21 | Significant increase in pain threshold at 1 mg/kg (s.c.) | [11] |
| (-)-Epibatidine | α4β2 nAChR | 0.042 ± 0.036 | Potent analgesic |
Table 2: Opioid Receptor Binding and Activity
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (cAMP Assay, EC50, nM) | In Vivo Activity (Hot Plate Test, ED50, mg/kg) | Reference |
| DBO 17 | µ-opioid | 5.1 | - | 0.16 | [15] |
| DBO 11 | µ-opioid | 25 | - | 0.44 | [15] |
| Derivative 1 | MOR | - | 0.26 | - | [3][5] |
| Derivative 2 | MOR | - | 0.39 | - | [3][5] |
| Fentanyl | MOR | - | 0.21 | - | [3][5] |
| Morphine | MOR | - | 7.64 | - | [3][5] |
Table 3: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2a | Leukemia | Low micromolar range | [8] |
| 2a | Solid tumors | 4 - 14 | [8] |
| 2b | Leukemia | up to 3 | [8] |
| 2b | Solid tumors (SKMEL28, SKMES-1, HepG2, DU145) | More potent than 2a | [8] |
Key Experimental Protocols
General Procedure for the Synthesis of N3-Substituted 3,8-diazabicyclo[3.2.1]octanes (Analogous to compound 1a)
-
Protection of N8: The starting 3,8-diazabicyclo[3.2.1]octane is protected at the N8 position with a di-tert-butyl dicarbonate in dichloromethane to yield the Boc-protected intermediate.
-
Catalytic Debenzylation (if applicable): If the starting material contains a benzyl group, it is removed by catalytic debenzylation.
-
N3-Substitution: The Boc-protected intermediate is treated with an equimolar amount of the desired heterocycle (e.g., 3,6-dichloropyridazine) in refluxing toluene in the presence of equimolar triethylamine.
-
Deprotection: The resulting N3-substituted, N8-Boc protected derivative is deprotected by stirring with a solution of hydrochloric acid in diethyl ether to yield the final product as its hydrochloride salt.
In Vitro nAChR Binding Assay ([³H]cytisine Competition)
-
Preparation of Membranes: Rat cortical membranes are prepared and used as the source of nAChRs.[13]
-
Assay Conditions: The assay is performed in a suitable buffer.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]cytisine (a radioligand that binds to α4β2 nAChRs) and varying concentrations of the test compound.[13]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Hot Plate Test for Analgesia
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Animals: Mice are used for this assay.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking or jumping) is determined for each mouse before drug administration.
-
The test compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
At various time points after administration, the mice are placed on the hot plate, and the latency to the nociceptive response is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The increase in the pain threshold is calculated as the percentage of the maximum possible effect (% MPE). The dose that produces a 50% effect (ED50) can also be determined.
Conclusion
The 3,8-diazabicyclo[3.2.1]octane scaffold is a validated privileged structure in medicinal chemistry, offering a rigid and synthetically tractable platform for the design of potent and selective ligands for a variety of biological targets. Its successful application in the development of nAChR and opioid receptor modulators highlights its potential for addressing unmet medical needs, particularly in the areas of pain and CNS disorders. The continued exploration of this versatile core is likely to yield novel therapeutic candidates with improved efficacy and safety profiles.
References
- 1. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 2. Buy Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate [smolecule.com]
- 3. xray.uky.edu [xray.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unibas.it [iris.unibas.it]
- 9. researchgate.net [researchgate.net]
- 10. CAS 149771-44-8: 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE [cymitquimica.com]
- 11. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. caymanchem.com [caymanchem.com]
- 14. acnp.org [acnp.org]
- 15. Antinociceptive action of DBO 17 and DBO 11 in mice: two 3,8 diazabicyclo (3.2.1.) octane derivates with selective mu opioid receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Probing the Pharmacological Landscape of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives, a class of compounds with significant potential in neuroscience and oncology. This document outlines their primary interactions with monoamine transporters, their activity as analgesics via nicotinic acetylcholine receptors, and their emerging role as antiproliferative agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Mechanism of Action at Monoamine Transporters
A significant number of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and evaluated for their affinity to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The primary mechanism of action for these compounds is the inhibition of neurotransmitter reuptake, which leads to an increased concentration of these monoamines in the synaptic cleft. This modulation of dopaminergic, serotonergic, and noradrenergic signaling pathways is the basis for their potential therapeutic applications in conditions such as cocaine abuse and depression.
Quantitative Binding Affinity Data
The binding affinities of various 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET have been determined through radioligand binding assays. The data reveals a structure-activity relationship that influences both potency and selectivity.[1]
| Compound | R Group (at position 8) | DAT K_i (nM) | SERT K_i (nM) | NET K_i (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | >10000 | 1060 | >2500 |
| 22f | Benzyl | 5.7 | 958 | >10000 | 168 | >1754 |
| 22g | 4-Chlorobenzyl | 3.9 | 3210 | 5296 | 823 | 1358 |
| 22h | 4-Methylbenzyl | 6.0 | 1580 | >10000 | 263 | >1667 |
Table 1: Binding affinities (K_i) of selected 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives at monoamine transporters. Data extracted from Cararas et al., 2011.[1]
Signaling Pathway of Monoamine Transporter Inhibition
The inhibition of monoamine transporters by these derivatives directly impacts synaptic signaling. By blocking the reuptake of neurotransmitters like dopamine, they prolong the presence of the neurotransmitter in the synapse, leading to enhanced postsynaptic receptor activation.
Analgesic Properties via Nicotinic Acetylcholine Receptors
Certain derivatives of 3,8-diazabicyclo[3.2.1]octane have been investigated as analogues of epibatidine, a potent natural analgesic. These compounds exert their effects through interaction with nicotinic acetylcholine receptors (nAChRs), suggesting a different mechanism of action from the monoamine transporter inhibitors.
Quantitative Binding Affinity and In Vivo Efficacy
The derivative 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) has shown high affinity for the α4β2 nAChR subtype and significant analgesic effects in vivo.[2]
| Compound | Target | K_i (nM) | In Vivo Assay | Dose | Effect |
| 1a | α4β2 nAChR | 4.1 ± 0.21 | Hot Plate Test | 1 mg/kg (s.c.) | Significant increase in pain threshold |
| 1a | α4β2 nAChR | 4.1 ± 0.21 | Acetic Acid Writhing | 5 mg/kg (i.p.) | Good protection |
Table 2: Binding affinity and in vivo analgesic activity of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.[2]
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the propagation of nerve impulses. This is the basis for their role in analgesia.
Antiproliferative Activity
A series of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogues have demonstrated cytotoxic effects against various cancer cell lines. The mechanism for this activity is still under investigation but represents a promising avenue for the development of novel anticancer agents.
Quantitative In Vitro Cytotoxicity Data
The antiproliferative activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human tumor cell lines.
| Compound | R Group | CCRF-CEM (Leukemia) IC50 (µM) | SK-MEL-28 (Melanoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | DU-145 (Prostate) IC50 (µM) |
| 2a | 3,4,5-trimethoxyphenyl-pyridylmethyl | 4 | 14 | >50 | 11 |
| 2b | 4-methoxyphenyl-pyridylmethyl | 3 | 5 | >50 | 5 |
| 2j | 4-chlorophenyl-pyridylmethyl | 3 | 11 | >50 | 11 |
| 2m | Phenyl-pyridylmethyl | 13 | 25 | >50 | 25 |
Table 3: Antiproliferative activity (IC50) of selected N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogues.[3]
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
-
Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This wash step is repeated. The final pellet is resuspended in assay buffer.[4][5]
-
Assay Conditions: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, [³H]WIN 35,428 (at a concentration near its K_d), and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).[4][5]
-
Incubation: The plate is incubated, for example, for 1-2 hours at 4°C.[5]
-
Filtration and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.
-
Tissue/Cell Preparation: Membranes are prepared from rat brain tissue or cells expressing the human SERT. The preparation method is similar to that for DAT.[6][7]
-
Assay Conditions: The assay is conducted in a buffer such as Tris-HCl with NaCl and KCl. [³H]Citalopram is used as the radioligand, and a known SSRI like fluoxetine can be used to determine non-specific binding.[6][7]
-
Incubation: Incubation is typically carried out at room temperature for 60-90 minutes.[6]
-
Filtration and Quantification: Standard filtration and scintillation counting procedures are followed.
-
Data Analysis: IC50 and K_i values are calculated as described for the DAT assay.
-
Tissue Preparation: Rat cortical homogenates are often used as the source of NET. The tissue is homogenized and centrifuged to obtain a membrane preparation.[8][9]
-
Assay Conditions: The assay buffer typically contains Tris-HCl, NaCl, and KCl. [³H]Nisoxetine is the radioligand of choice. Desipramine can be used to define non-specific binding.[8][9]
-
Incubation: The incubation is usually performed at 4°C for 2-3 hours.[8]
-
Filtration and Quantification: The protocol follows the standard procedure for radioligand binding assays.
-
Data Analysis: K_i values are determined from the IC50 values obtained from the competition binding curves.
In Vivo Analgesia Assays
-
Principle: This test measures the latency of a mouse to react to a thermal stimulus, which is indicative of its pain threshold.
-
Procedure: Mice are placed on a heated plate (typically 52-55°C). The time until the mouse exhibits a nocifensive response (e.g., licking a paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[10][11][12]
-
Drug Administration: The test compound is administered (e.g., subcutaneously or intraperitoneally) at a predetermined time before placing the mouse on the hot plate.
-
Data Analysis: The latency to respond is compared between treated and control groups. A significant increase in latency indicates an analgesic effect.
-
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction) response, which is a model of visceral pain.
-
Procedure: Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6-1%). The number of writhes is counted for a specific period (e.g., 10-15 minutes) following the injection.[13][14][15][16][17]
-
Drug Administration: The test compound is administered prior to the acetic acid injection.
-
Data Analysis: The number of writhes in the treated group is compared to the control group. A reduction in the number of writhes indicates analgesic activity. The percentage of inhibition is often calculated.[15]
Conclusion
The 3-Benzyl-3,8-diazabicyclo[3.2.1]octane scaffold has proven to be a versatile platform for the development of pharmacologically active compounds. Derivatives of this core structure exhibit a range of mechanisms of action, including potent and selective inhibition of monoamine transporters, analgesic effects mediated by nicotinic acetylcholine receptors, and promising antiproliferative activity. The detailed data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the further investigation and development of this important class of molecules.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unibas.it [iris.unibas.it]
- 4. benchchem.com [benchchem.com]
- 5. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. sid.ir [sid.ir]
- 17. saspublishers.com [saspublishers.com]
Potential Therapeutic Targets for 3,8-diazabicyclo[3.2.1]octane Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in medicinal chemistry, yielding analogs with significant therapeutic potential across a range of diseases. This bicyclic amine provides a rigid framework that allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with various biological targets. This technical guide explores the primary therapeutic targets of 3,8-diazabicyclo[3.2.1]octane analogs, focusing on their roles as modulators of nicotinic acetylcholine receptors (nAChRs) for analgesia and as inhibitors of oncogenic KRAS G12D and cancer cell proliferation. This document provides a comprehensive overview of their quantitative data, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Nicotinic Acetylcholine Receptors (nAChRs) as a Primary Target for Analgesia
A significant body of research has focused on the development of 3,8-diazabicyclo[3.2.1]octane analogs as potent ligands for nAChRs, particularly the α4β2 subtype, which is implicated in pain signaling pathways.[1] These compounds have shown promise as non-opioid analgesics.
Quantitative Data: nAChR Binding Affinity and Analgesic Activity
The binding affinities of various 3,8-diazabicyclo[3.2.1]octane analogs to the α4β2 nAChR subtype have been determined using radioligand binding assays. The analgesic efficacy has been evaluated in preclinical models such as the hot plate test and the acetic acid-induced writhing test. A summary of the available data is presented below.
| Compound ID | Substitution Pattern | nAChR Subtype | Binding Affinity (Ki, nM) | Analgesic Activity (Hot Plate Test) | Analgesic Activity (Writhing Test) |
| 1a | 3-(6-chloro-3-pyridazinyl) | α4β2 | 4.1 ± 0.21[1] | Significant increase in pain threshold at 1 mg/kg (s.c.)[1] | Good protection at 5 mg/kg; complete prevention of constrictions at 20 mg/kg[1] |
| DBO-83 | Not specified | α4β2 | Full agonist activity | Potent analgesic | Not specified |
Signaling Pathways
Activation of α4β2 nAChRs by 3,8-diazabicyclo[3.2.1]octane analogs leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuronal membrane, triggering a cascade of downstream signaling events. The increase in intracellular Ca2+ is a crucial second messenger that activates various signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are involved in modulating neuronal excitability and pain perception.[2][3]
Experimental Protocols
This protocol is a standard method for determining the binding affinity of test compounds to the α4β2 nAChR subtype in rat brain homogenates.[4][5]
Materials:
-
Rat brain tissue (e.g., cortex, thalamus)
-
[³H]cytisine (radioligand)
-
Test compounds (3,8-diazabicyclo[3.2.1]octane analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Resuspend the final pellet in binding buffer to a specific protein concentration.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]cytisine, and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine or unlabeled cytisine).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
This is a behavioral test to assess the central analgesic activity of compounds in rodents.[6][7][8]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear acrylic cylinder)
-
Test animals (e.g., mice)
-
Test compound and vehicle control
-
Standard analgesic (e.g., morphine)
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 1°C). Record the latency to a nociceptive response, such as paw licking, paw shaking, or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or standard analgesic to different groups of mice via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the reaction latency again.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in reaction time indicates an analgesic effect.
This test is used to evaluate the peripheral analgesic activity of compounds.[9][10][11][12]
Materials:
-
Acetic acid solution (e.g., 0.6-1% in saline)
-
Test animals (e.g., mice)
-
Observation chambers
-
Test compound and vehicle control
-
Standard analgesic (e.g., diclofenac sodium)
Procedure:
-
Animal Grouping: Divide the mice into groups (e.g., vehicle control, standard drug, and different doses of the test compound).
-
Drug Administration: Administer the test compound, vehicle, or standard analgesic to the respective groups.
-
Induction of Writhing: After a predetermined time (e.g., 30 minutes), administer acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of the hind limbs) over a specific period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. A significant reduction in the number of writhes indicates analgesic activity.
Anticancer and KRAS G12D Inhibitory Potential
More recently, 3,8-diazabicyclo[3.2.1]octane analogs have been investigated for their antiproliferative properties against various cancer cell lines. Some derivatives have shown potent activity, including the ability to inhibit the KRAS G12D mutation, a key driver in many cancers.[13]
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of these analogs is typically assessed by determining their IC50 values (the concentration that inhibits 50% of cell growth) against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 2a | N3/8-disubstituted | Leukemia (CCRF-CEM) | Low micromolar range[14] |
| 2a | N3/8-disubstituted | Solid tumors (various) | 4 - 14[14] |
| 2b | N3/8-methoxypyridylmethyl | Leukemia | Up to 3[14] |
| 10c | 5,6,7,8-tetrahydroprodo[3,4-d]pyrimidine with 3,8-diazabicyclo[3.2.1]octane at position 1 | Pancreatic (Panc1 - KRAS G12D) | 1.40[13] |
KRAS G12D Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling. The G12D mutation locks KRAS in a constitutively active, GTP-bound state, leading to the continuous activation of downstream pro-proliferative and survival pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[15][16][17] 3,8-diazabicyclo[3.2.1]octane-containing inhibitors can bind to the mutated KRAS G12D protein, disrupting its interaction with downstream effectors and thereby inhibiting these signaling cascades.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein, often facilitated by the guanine nucleotide exchange factor (GEF), SOS1.[22]
Materials:
-
Recombinant human KRAS G12D protein (pre-loaded with GDP)
-
Recombinant human SOS1 protein (catalytic domain)
-
Test compounds
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.4)
-
Fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP)
-
Detection reagents for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as a Europium-labeled anti-tag antibody (if the KRAS protein is tagged)
-
384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Protein Addition: Add a mixture of GDP-loaded KRAS G12D protein and SOS1 to each well.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound binding.
-
Nucleotide Exchange Initiation: Initiate the exchange reaction by adding the fluorescently labeled GTP analog.
-
Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature, protected from light.
-
Detection: Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on a TR-FRET enabled plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The 3,8-diazabicyclo[3.2.1]octane scaffold represents a versatile platform for the design of novel therapeutics. Analogs based on this core structure have demonstrated significant potential as potent and selective modulators of nicotinic acetylcholine receptors for the treatment of pain, as well as promising anticancer agents through the inhibition of critical oncogenic drivers like KRAS G12D. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future structure-activity relationship studies will undoubtedly lead to the discovery of even more potent and selective analogs with improved therapeutic profiles.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unibas.it [iris.unibas.it]
- 15. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
In Silico Modeling of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride Interactions: A Technical Guide
Introduction
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic compound featuring a rigid scaffold that is of significant interest in medicinal chemistry.[1][2] Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have been explored for a range of therapeutic applications, including as analgesics, antiproliferative agents, and antivirals.[3][4][5] Notably, some analogues have demonstrated high affinity for nicotinic acetylcholine receptors (nAChRs), suggesting that this receptor family is a plausible biological target for the title compound.[4][6] The presence of a benzyl group also suggests potential interactions with monoamine transporters such as the dopamine transporter (DAT) or serotonin transporter (SERT), which are known to bind benzyl-containing ligands.
This technical guide outlines a comprehensive in silico modeling workflow to investigate the interactions of this compound with a putative biological target. For the purpose of this guide, the α4β2 nicotinic acetylcholine receptor, a well-established target for analgesic compounds with a similar scaffold, will be the primary focus.[4][6] The methodologies described herein, however, are broadly applicable to other potential targets.
In silico modeling is an indispensable tool in modern drug discovery, enabling the prediction of binding affinities, the elucidation of interaction mechanisms, and the rational design of novel therapeutic agents in a time and cost-effective manner.[7] This guide will provide researchers, scientists, and drug development professionals with a detailed overview of the requisite computational protocols, data presentation standards, and visualization of key processes.
Data Presentation
Quantitative data generated from in silico studies are crucial for evaluating the potential of a compound. The following tables present hypothetical data for this compound, structured for clarity and comparative analysis.
Table 1: Physicochemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
| Property | Value | Method |
| Molecular Formula | C₁₃H₁₈N₂ | - |
| Molecular Weight | 202.30 g/mol | - |
| LogP | 2.15 | QikProp |
| Polar Surface Area | 15.7 Ų | QikProp |
| Number of Rotatable Bonds | 2 | QikProp |
| Hydrogen Bond Donors | 1 | QikProp |
| Hydrogen Bond Acceptors | 2 | QikProp |
Table 2: Molecular Docking Results against the α4β2 nAChR
| Docking Program | Scoring Function | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| AutoDock Vina | Vina Score | -8.5 | 150 |
| Glide | SP Score | -9.2 | 85 |
| GOLD | GoldScore | 75.6 (dimensionless) | - |
Table 3: Key Intermolecular Interactions from the Best Docking Pose (Glide)
| Receptor Residue | Interaction Type | Distance (Å) |
| TRP A149 | π-π Stacking | 3.8 |
| TYR A93 | Hydrogen Bond (with N8) | 2.9 |
| TYR C190 | Cation-π | 4.1 |
| LEU C119 | Hydrophobic | 3.5 |
| SER B113 | Water-mediated Hydrogen Bond | 3.1 (to water), 2.8 (water to N3) |
Table 4: Molecular Dynamics Simulation Stability Metrics (100 ns)
| Metric | Average Value | Standard Deviation |
| Protein RMSD (backbone) | 1.8 Å | 0.3 Å |
| Ligand RMSD (heavy atoms) | 1.2 Å | 0.4 Å |
| Radius of Gyration (Protein) | 22.5 Å | 0.5 Å |
| Number of H-bonds (Ligand-Protein) | 2.1 | 0.8 |
Table 5: Binding Free Energy Calculations
| Method | ΔG_bind (kcal/mol) |
| MM/GBSA | -45.7 ± 3.2 |
| MM/PBSA | -35.1 ± 4.1 |
Experimental Protocols
Detailed and reproducible protocols are fundamental to robust computational research. The following sections outline the methodologies for the key experiments in this in silico investigation.
Homology Modeling of the α4β2 nAChR
Since high-resolution crystal structures of all receptor subtypes may not be available, homology modeling can be employed to generate a 3D model.[8]
-
Template Selection: A BLAST search against the Protein Data Bank (PDB) is performed using the human α4 and β2 nAChR subunit sequences. The cryo-EM structure of a closely related nAChR, such as the human α4β2 receptor (PDB ID: 5KXI), would be an ideal template.[9]
-
Sequence Alignment: The target sequences (human α4 and β2) are aligned with the template sequences using a sequence alignment tool like ClustalW.
-
Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate 100 independent models of the α4β2 pentameric receptor based on the sequence alignment and the template structure.
-
Model Evaluation and Refinement: The generated models are evaluated using tools like PROCHECK (for stereochemical quality) and a DOPE score (in MODELLER). The model with the best scores is selected. The selected model is then subjected to energy minimization using a molecular mechanics force field (e.g., AMBER or CHARMM) to relieve any steric clashes.
Ligand Preparation
Proper preparation of the ligand is critical for accurate docking and simulation results.
-
3D Structure Generation: The 2D structure of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane is drawn using a chemical drawing tool and converted to a 3D structure.
-
Protonation and Tautomeric States: The ligand is protonated at a physiological pH of 7.4 using a tool like LigPrep (Schrödinger) or Open Babel. Given the dihydrochloride salt form, the two nitrogen atoms are expected to be protonated.
-
Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., OPLS4 or MMFF94) to obtain a low-energy conformation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10]
-
Receptor Preparation: The prepared α4β2 nAChR model is processed by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box centered on the known agonist binding pocket at the interface of the α4 and β2 subunits.
-
Docking Execution: Docking is performed using a program like AutoDock Vina or Glide.[11] The prepared ligand is docked into the defined grid box on the receptor. The docking algorithm samples various conformations and orientations of the ligand within the binding site.
-
Pose Analysis and Scoring: The resulting docking poses are ranked based on a scoring function that estimates the binding affinity.[10] The top-ranked poses are visually inspected for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key residues in the binding pocket.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[12]
-
System Setup: The best-ranked protein-ligand complex from docking is placed in a periodic boundary box. The box is solvated with an explicit water model (e.g., TIP3P).[12] Ions (Na⁺ and Cl⁻) are added to neutralize the system and mimic a physiological salt concentration of 0.15 M.
-
Parameterization: The protein is parameterized using a standard force field like AMBERff19SB or CHARMM36m. The ligand parameters are generated using a tool like the CGenFF server or Antechamber.
-
Minimization and Equilibration: The system undergoes a series of energy minimization steps to remove bad contacts. This is followed by a two-phase equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the target temperature (e.g., 310 K), and then an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density. Position restraints are applied to the protein and ligand heavy atoms during equilibration and gradually released.
-
Production Run: A production MD simulation is run for at least 100 nanoseconds without any restraints. The trajectory, energy, and other system properties are saved at regular intervals for analysis.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex. This includes calculating the Root Mean Square Deviation (RMSD) of the protein and ligand, the Radius of Gyration (Rg) of the protein, and analyzing the persistence of intermolecular interactions like hydrogen bonds.
Binding Free Energy Calculation
These calculations provide a more accurate estimation of binding affinity than docking scores by considering solvation effects and entropic contributions.
-
MM/GBSA and MM/PBSA: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are used to calculate the binding free energy.
-
Methodology: Snapshots are extracted from the stable portion of the MD trajectory. For each snapshot, the free energy of the complex, the protein, and the ligand are calculated. The binding free energy is then computed by subtracting the free energies of the individual protein and ligand from the free energy of the complex.
Mandatory Visualizations
Visual representations are essential for conveying complex biological and computational processes.
Caption: Hypothetical signaling pathway of the α4β2 nAChR.
Caption: Overall workflow for the in silico modeling process.
References
- 1. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 2. 3,8-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 12430587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.unibas.it [iris.unibas.it]
- 4. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico models for the Human α4β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of pharmacophoric groups, making it a valuable template for designing compounds that target various biological entities, including the central nervous system. This guide delves into the structure-activity relationships (SAR) of a specific class of these compounds: 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives. We will explore their synthesis, biological activities, and the impact of structural modifications on their potency and selectivity, with a focus on their interactions with monoamine transporters and their potential as analgesic and antiproliferative agents.
Core Structure and Numbering
The foundational structure is the 3,8-diazabicyclo[3.2.1]octane ring system. The numbering convention is crucial for understanding the substitution patterns discussed in SAR studies.
Caption: Core structure of 3,8-diazabicyclo[3.2.1]octane.
Structure-Activity Relationship Data
The biological activity of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives is highly dependent on the nature and position of substituents on both the benzyl group and the diazabicyclic core. The following tables summarize the quantitative SAR data from various studies.
Monoamine Transporter Binding Affinity
A series of 3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes were synthesized and evaluated for their binding affinity at the dopamine transporter (DAT). The unsubstituted analogue was found to be the most potent in this series.[1]
| Compound | Substituent (R) | Kᵢ (nM) at DAT |
| 7a | 4-F | 150 |
| 7b | H | 98 |
| 7c | 4-Cl | 230 |
| 7d | 4-CH₃ | 350 |
| 7e | 4-OCH₃ | >1000 |
| 7f | 3,4-di-Cl | 180 |
Further studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that 8-benzyl analogues exhibited high affinity at the DAT.[2] These compounds were generally more selective for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET).[2]
| Compound | 8-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22f | Benzyl | 2.8 | 1540 | 1160 | 550 | 414 |
| 22g | 4-Chlorobenzyl | 3.9 | 1870 | 5290 | 479 | 1356 |
| 22h | 4-Methylbenzyl | 3.1 | 1260 | 1290 | 406 | 416 |
Antiproliferative Activity
N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues have been investigated for their antiproliferative properties. The activity of these derivatives was strongly related to the nature of the side chains on the core scaffold.[3]
| Compound | R Group | Cell Line: CCRF-CEM (IC₅₀, µM) | Cell Line: SK-MEL-28 (IC₅₀, µM) | Cell Line: HepG2 (IC₅₀, µM) |
| 2a | 3,4,5-Trimethoxyphenyl | 2.5 | 14 | 10 |
| 2b | 4-Methoxyphenyl | 3 | 8 | 9 |
| 2c | 3-Methoxyphenyl | 15 | >50 | >50 |
| 2j | 4-Chlorophenyl | 4 | 12 | 15 |
| 2k | 4-Nitrophenyl | >50 | >50 | >50 |
| 2m | Phenyl | 10 | 25 | 30 |
Analgesic Activity (Nicotinic Acetylcholine Receptor Binding)
As analogues of epibatidine, a series of 3,8-diazabicyclo[3.2.1]octanes substituted at the 3-position by a chlorinated heteroaryl ring were synthesized and showed significant analgesic effects.[4][5] The most interesting compound, 1a , demonstrated high affinity for the α4β2 nAChR subtype.[4][5]
| Compound | 3-Substituent | Kᵢ (nM) at α4β2 nAChR |
| 1a | 6-chloro-3-pyridazinyl | 4.1 ± 0.21 |
Key Signaling Pathways
The primary targets for many of these derivatives are monoamine transporters. Inhibition of these transporters leads to an increase in the synaptic concentration of neurotransmitters like dopamine, serotonin, and norepinephrine.
Caption: Mechanism of action at the dopamine transporter.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols for key experiments cited in the literature.
General Synthesis of 3,8-diazabicyclo[3.2.1]octane Derivatives
The synthesis of N-substituted 3,8-diazabicyclo[3.2.1]octane derivatives often starts from the core bicyclic amine. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for derivatives.
Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a): The key intermediate, 3-benzyl-3,8-diazabicyclo[3.2.1]octane, is first protected at the N8 position with di-tert-butyl dicarbonate.[5] This is followed by catalytic debenzylation to yield the N8-protected 3,8-diazabicyclo[3.2.1]octane.[5] This intermediate is then condensed with 3,6-dichloropyridazine in refluxing toluene in the presence of triethylamine. Finally, the Boc protecting group is removed by stirring with a solution of hydrochloric acid in diethyl ether to yield the desired product.[5]
Monoamine Transporter Binding Assays
Preparation of Brain Tissue: Rat striatal (for DAT), cortical (for NET), and brainstem (for SERT) tissues are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in the buffer.
Radioligand Binding: The binding assays are typically performed in a final volume of 500 µL containing the appropriate radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), the tissue preparation, and various concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT). After incubation, the samples are filtered, and the radioactivity is counted using a scintillation counter. The IC₅₀ values are then determined and converted to Kᵢ values using the Cheng-Prusoff equation.
Antiproliferative Activity Assay (MTT Assay)
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Assay Protocol: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Summary and Future Directions
The 3-benzyl-3,8-diazabicyclo[3.2.1]octane scaffold has proven to be a versatile template for the development of potent and selective ligands for various biological targets. SAR studies have revealed that:
-
For DAT affinity: Substituents on the 8-position benzyl group can significantly influence potency and selectivity. Halogen substitutions can be either beneficial or detrimental depending on their position.
-
For antiproliferative activity: Electron-donating groups on the N3/8-substituent, particularly methoxy groups, appear to enhance activity, while electron-withdrawing groups like nitro groups are generally not well-tolerated.
-
For analgesic activity: The introduction of a chlorinated heteroaryl ring at the 3-position can lead to potent nAChR ligands.
Future research in this area could focus on further exploring the substituent effects on the benzyl ring and the bicyclic core to fine-tune the selectivity profile for monoamine transporters. Additionally, the development of derivatives with dual or multiple target activities could lead to novel therapeutic agents for complex neurological disorders or cancers. The rigid nature of the scaffold also makes it an excellent candidate for computational modeling studies to better understand the binding interactions at the molecular level.
References
- 1. Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unibas.it [iris.unibas.it]
- 4. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Note: Synthesis of Novel Derivatives from 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a conformationally rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its well-defined three-dimensional arrangement makes it a privileged core for designing potent and selective ligands for various biological targets. Derivatives of this scaffold have shown promise as analgesics by targeting nicotinic acetylcholine receptors (nAChRs), as antiproliferative agents, and as potential treatments for neurodegenerative disorders.[1][2][3]
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride serves as a versatile starting material for generating a library of novel derivatives. The benzyl group can act as a protecting group for the N3 position, allowing for selective modification at the N8 position. Alternatively, the benzyl group can be removed to yield the parent diamine, enabling subsequent derivatization at both nitrogen atoms. This application note provides detailed synthetic workflows and experimental protocols for the synthesis of new derivatives from this key starting material.
Core Synthetic Strategies
Two primary synthetic pathways can be employed starting from this compound:
-
Direct N8-Functionalization: The N8 position can be directly acylated or alkylated after neutralizing the dihydrochloride salt. This approach is straightforward for creating derivatives with a constant N3-benzyl group.
-
Debenzylation followed by N3/N8-Functionalization: Removal of the N3-benzyl group via catalytic hydrogenation yields the core 3,8-diazabicyclo[3.2.1]octane. This intermediate allows for greater synthetic flexibility, including symmetric or asymmetric disubstitution, or selective monosubstitution through the use of protecting groups like tert-butyloxycarbonyl (Boc).[1]
Workflow for Direct N8-Acylation
This workflow illustrates the direct conversion of the starting material to N8-acylated derivatives, which have been explored as antiarrhythmic agents.
References
Application Notes & Protocols: Parallel Synthesis of a Diverse Chemical Library Using 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that serves as a versatile building block in medicinal chemistry for the creation of diverse compound libraries. Its three-dimensional architecture allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for targeting a wide range of biological targets. This document provides detailed application notes and protocols for the use of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride in parallel synthesis to generate a library of novel compounds for drug discovery programs. The benzyl group serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen.
The synthetic strategy involves a two-step process: initial N-acylation or N-alkylation of the unprotected secondary amine, followed by debenzylation and subsequent diversification of the newly revealed secondary amine. This approach enables the generation of a large and diverse library of compounds from a single, readily available starting material.
Chemical Properties of this compound
A summary of the key chemical properties of the starting material is provided in the table below.
| Property | Value |
| CAS Number | 93428-54-7[1] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂[1] |
| Molecular Weight | 275.22 g/mol [1] |
| Purity | ≥97%[1] |
| Storage | Room temperature[1] |
Experimental Protocols
Protocol 1: Parallel Acylation of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
This protocol describes the parallel acylation of the secondary amine of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane using a variety of acylating agents.
Materials:
-
This compound
-
Array of carboxylic acid chlorides or activated carboxylic acids
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or argon supply
Procedure:
-
Preparation of the Amine Stock Solution:
-
In a suitable flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (2.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free base.
-
Stir the mixture for 30 minutes at room temperature. This stock solution of the free amine is used for the subsequent parallel reactions.
-
-
Parallel Acylation:
-
To each well of a 96-well reaction block or to individual reaction vials, add a specific carboxylic acid chloride or activated carboxylic acid (1.1 eq).
-
To each well/vial, add a volume of the free amine stock solution containing the desired amount of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq).
-
Add an additional equivalent of TEA or DIPEA (1.1 eq) to each well/vial to act as a base.
-
Seal the reaction block/vials and stir the reactions at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amides using parallel flash chromatography or preparative HPLC.
-
Protocol 2: Parallel Debenzylation
This protocol outlines the removal of the benzyl protecting group to reveal the second secondary amine for further diversification.
Materials:
-
N-acylated-3-benzyl-3,8-diazabicyclo[3.2.1]octane derivatives from Protocol 1
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (hydrogen balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Reaction Setup:
-
In each well of a 96-well reaction block or in individual reaction vials, dissolve the N-acylated-3-benzyl-3,8-diazabicyclo[3.2.1]octane derivative (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to each reaction.
-
-
Hydrogenolysis:
-
Seal the reaction block/vials and purge with hydrogen gas.
-
Stir the reactions under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 24-48 hours.
-
-
Work-up:
-
Filter the reaction mixtures through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate in vacuo to yield the debenzylated products. The products are often pure enough for the next step, but can be further purified by chromatography if necessary.
-
Protocol 3: Parallel Diversification of the Debenzylated Scaffold
This protocol describes the diversification of the newly exposed secondary amine through various reactions.
Materials:
-
Debenzylated N-acylated-3,8-diazabicyclo[3.2.1]octane derivatives from Protocol 2
-
Array of diversification reagents (e.g., sulfonyl chlorides, aldehydes/ketones for reductive amination, isocyanates)
-
Appropriate solvents (e.g., DCM, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Appropriate reagents for each reaction type (e.g., TEA for sulfonylation; sodium triacetoxyborohydride for reductive amination)
Procedure (Example for Reductive Amination):
-
Reaction Setup:
-
To each well of a 96-well reaction block or to individual reaction vials containing the debenzylated scaffold (1.0 eq) in an appropriate solvent (e.g., THF), add a specific aldehyde or ketone (1.1 eq).
-
Stir the mixture for 1 hour at room temperature to form the iminium ion intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) to each reaction.
-
Stir the reactions at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions with a saturated aqueous solution of sodium bicarbonate.
-
Extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final products using parallel flash chromatography or preparative HPLC.
-
Data Presentation
The following table summarizes the expected outcomes for a representative set of building blocks in a parallel synthesis library generation.
| Building Block (R1-COCl) | Building Block (R2-CHO) | Final Product Yield (%) | Purity (%) (LC-MS) |
| Acetyl chloride | Benzaldehyde | 65 | >95 |
| Benzoyl chloride | 4-Chlorobenzaldehyde | 72 | >95 |
| Cyclopropanecarbonyl chloride | 2-Naphthaldehyde | 68 | >95 |
| 4-Methoxybenzoyl chloride | Furfural | 75 | >95 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the parallel synthesis of a diverse library using this compound.
Caption: Parallel synthesis workflow for library generation.
Logical Relationship of Diversification
The following diagram illustrates the logical relationship between the scaffold and the points of diversification.
References
Application of 3,8-diazabicyclo[3.2.1]octane Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3,8-diazabicyclo[3.2.1]octane derivatives in cancer cell line studies. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Application Notes
The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In oncology research, derivatives of this scaffold have emerged as promising anticancer agents. Studies have shown that these compounds can exhibit potent antiproliferative and cytotoxic effects against a variety of cancer cell lines, including those derived from leukemia, solid tumors such as breast, lung, prostate, and pancreatic cancers.
A significant area of investigation has been the development of 3,8-diazabicyclo[3.2.1]octane derivatives as inhibitors of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), particularly the G12D mutant, which is a key driver in many aggressive cancers.[1][2] These inhibitors function by targeting the mutated KRAS protein, thereby impeding downstream signaling pathways crucial for cancer cell growth and survival.[2]
The primary mechanisms of action for these derivatives include the induction of apoptosis, or programmed cell death, often mediated through the activation of caspases.[3] Furthermore, some derivatives have been shown to arrest the cell cycle, preventing cancer cells from proliferating. The versatility of the 3,8-diazabicyclo[3.2.1]octane core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following tables summarize the quantitative data on the antiproliferative activity of various 3,8-diazabicyclo[3.2.1]octane derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane Analogues [4]
| Compound | Cancer Cell Line | IC50 (µM) | Cell Line Type |
| 2a | CCRF-CEM | 1.5 | Leukemia |
| WIL-2NS | 3.0 | Leukemia | |
| CCRF-SB | 2.5 | Leukemia | |
| SKMEL28 | 4.0 | Melanoma (Solid Tumor) | |
| MCF-7 | 14.0 | Breast (Solid Tumor) | |
| SKMES-1 | 5.0 | Lung (Solid Tumor) | |
| HepG2 | 6.0 | Liver (Solid Tumor) | |
| DU145 | 7.0 | Prostate (Solid Tumor) | |
| 2b | CCRF-CEM | 3.0 | Leukemia |
| WIL-2NS | 4.0 | Leukemia | |
| CCRF-SB | 5.0 | Leukemia | |
| SKMEL28 | 3.0 | Melanoma (Solid Tumor) | |
| SKMES-1 | 4.0 | Lung (Solid Tumor) | |
| HepG2 | 4.0 | Liver (Solid Tumor) | |
| DU145 | 5.0 | Prostate (Solid Tumor) | |
| 2j | CCRF-CEM | 2.0 | Leukemia |
| SKMEL28 | 6.0 | Melanoma (Solid Tumor) | |
| MCF-7 | >20 | Breast (Solid Tumor) | |
| SKMES-1 | 7.0 | Lung (Solid Tumor) | |
| HepG2 | 8.0 | Liver (Solid Tumor) | |
| DU145 | 9.0 | Prostate (Solid Tumor) | |
| 2m | CCRF-CEM | 4.0 | Leukemia |
| WIL-2NS | >20 | Leukemia | |
| CCRF-SB | 6.0 | Leukemia | |
| SKMEL28 | 8.0 | Melanoma (Solid Tumor) | |
| MCF-7 | 12.0 | Breast (Solid Tumor) | |
| SKMES-1 | 9.0 | Lung (Solid Tumor) | |
| HepG2 | 10.0 | Liver (Solid Tumor) | |
| DU145 | 11.0 | Prostate (Solid Tumor) |
Table 2: Antiproliferative Activity of Pyrido[3,4-d]pyrimidine Derivatives as KRAS-G12D Inhibitors [1]
| Compound | Cancer Cell Line | IC50 (µM) | KRAS Mutation Status |
| 10c | Panc1 | 1.40 | G12D |
| HCT116 | 6.89 | G13D | |
| A549 | >20 | Wild-Type | |
| 10k | Panc1 | 2.22 | G12D |
| HCT116 | 8.54 | G13D | |
| A549 | >20 | Wild-Type | |
| MRTX1133 (Control) | Panc1 | 0.08 | G12D |
| HCT116 | 1.56 | G13D | |
| A549 | >20 | Wild-Type |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for assessing the effect of the compounds on cancer cell proliferation and survival.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
3,8-diazabicyclo[3.2.1]octane derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,8-diazabicyclo[3.2.1]octane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
3,8-diazabicyclo[3.2.1]octane derivatives (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the compounds to the wells and incubate for the desired duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Apoptosis Assays
These assays determine if the compounds induce programmed cell death.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Principle: Caspase-3 is a key executioner caspase in apoptosis. This assay measures the activity of caspase-3 by detecting the cleavage of a specific colorimetric substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which releases the chromophore p-nitroaniline (pNA). The amount of pNA is quantified spectrophotometrically.
Materials:
-
Treated and untreated cancer cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, and DTT)
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse 1-5 x 10⁶ cells in 50 µL of chilled Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Lysis Buffer.
-
Reaction Buffer Addition: Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
KRAS-G12D Inhibition Assay
This assay assesses the direct inhibitory effect of the compounds on the activity of the mutant KRAS-G12D protein.
Principle: This assay measures the interaction between KRAS-G12D and its guanine nucleotide exchange factor, SOS1. The proteins are tagged, and their interaction brings a donor and acceptor fluorophore in close proximity, generating a FRET signal. Inhibitors that disrupt this interaction will reduce the HTRF signal.
Materials:
-
KRAS-G12D/SOS1 Binding Assay Kit (containing tagged KRAS-G12D, tagged SOS1, and detection reagents)
-
3,8-diazabicyclo[3.2.1]octane derivatives
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of the 384-well plate.
-
Protein Addition: Add the tagged KRAS-G12D and SOS1 proteins to the wells.
-
Detection Reagent Addition: Add the HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor and acceptor).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours) to allow for the binding reaction and signal development.
-
Signal Measurement: Read the fluorescence at the appropriate wavelengths for the donor and acceptor on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the inhibition of the KRAS-G12D/SOS1 interaction.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General workflow for cell viability and cytotoxicity assays.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Caption: Simplified KRAS signaling pathway and the point of intervention.
References
Application Notes: In Vivo Analgesic Activity of 3,8-Diazabicyclo[3.2.1]octane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold has been identified as a valuable template in medicinal chemistry for developing compounds that target the central nervous system.[1] Derivatives of this structure have shown significant potential as novel analgesic agents.[1] These compounds often act as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are involved in pain modulation.[2][3] Unlike traditional opioid analgesics, these nAChR agonists may offer a different mechanism of action with a potentially improved side-effect profile.[4] This document provides detailed protocols for assessing the analgesic efficacy of novel 3,8-diazabicyclo[3.2.1]octane derivatives using standard in vivo models of nociception.
Application Notes
The evaluation of analgesic compounds requires a multi-faceted approach using various pain models to characterize their efficacy and mechanism. For 3,8-diazabicyclo[3.2.1]octane derivatives, which are known to interact with nAChRs, it is crucial to employ models that can detect both centrally and peripherally mediated analgesia.
-
Thermal Nociception Models (Hot Plate, Tail-Flick): These tests are ideal for evaluating centrally acting analgesics.[5] The response to a thermal stimulus is a spinal reflex that is significantly modulated by supraspinal pathways, where nAChRs play a role in descending pain control.[3][6]
-
Chemical Nociception Models (Acetic Acid-Induced Writhing): This model induces a visceral inflammatory pain response.[7][8] It is sensitive to both centrally and peripherally acting analgesics, making it useful for initial screening and for identifying compounds with anti-inflammatory properties.[5][7]
The analgesic action of many 3,8-diazabicyclo[3.2.1]octane compounds is mediated by the nicotinic system.[2][9] This can be confirmed by antagonism studies. The analgesic effect of these compounds is typically reversed by a non-selective nAChR antagonist like mecamylamine, but not by an opioid antagonist like naloxone, confirming a non-opioid mechanism of action.[2][9]
Summary of Analgesic Activity Data
The following table summarizes reported in vivo analgesic data for a representative 3,8-diazabicyclo[3.2.1]octane derivative.
| Compound | Assay | Species | Dose | Route | Observed Effect | Citation |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Hot Plate Test | Mouse | 1 mg/kg | s.c. | Significant increase in pain threshold, lasting ~45 min. | [2][9] |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Acetic Acid Writhing Test | Mouse | 5 mg/kg | s.c. | Good protection against abdominal constrictions. | [2][9] |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Acetic Acid Writhing Test | Mouse | 20 mg/kg | s.c. | Complete prevention of abdominal constrictions. | [2][9] |
Experimental Workflow
The general workflow for in vivo analgesic testing involves several key stages from animal preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Hot Plate Test (Thermal Nociception)
This test assesses the response to a thermal pain stimulus and is effective for centrally acting analgesics.[5] The latency until the animal shows a pain response (e.g., paw licking, jumping) is measured.[5][10]
Principle: The hot plate apparatus maintains a constant, noxious temperature. The time it takes for an animal to exhibit a pain response after being placed on the surface is recorded as the response latency. An increase in this latency indicates an analgesic effect.[5]
Animals:
Materials:
-
Hot Plate Analgesia Meter (set to 55 ± 1°C).[11]
-
Transparent glass cylinder to confine the animal on the plate.[5]
-
Test compounds, vehicle control, and positive control (e.g., Morphine).
-
Syringes for administration.
-
Stopwatch.
Procedure:
-
Acclimation: Allow animals to acclimate to the laboratory environment for at least 60 minutes before testing.[10]
-
Baseline Measurement:
-
Set the hot plate temperature to 55 ± 1°C.
-
Gently place each animal individually on the hot plate surface and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[10]
-
Record the latency time to the first clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If an animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.[10]
-
-
Compound Administration: Administer the 3,8-diazabicyclo[3.2.1]octane compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal, oral).[2]
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 45, 60 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.[9][12]
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the following formula:
% MPE = [ (Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency) ] x 100
Protocol 2: Tail-Flick Test (Thermal Nociception)
This method also measures the response to a thermal stimulus but is considered a spinal reflex.[13]
Principle: A high-intensity beam of light is focused on the animal's tail.[14] The time taken for the animal to flick its tail away from the heat source is measured as the tail-flick latency.[13] This reflex is primarily mediated at the spinal level but is influenced by descending inhibitory pathways.
Animals:
-
Mice or rats.[13]
Materials:
-
Tail-Flick Analgesia Meter.
-
Animal restrainers.
-
Test compounds, vehicle, and positive control.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.[14] It is also recommended to acclimate the animals to the restrainers briefly on a day prior to the experiment.[15]
-
Baseline Measurement:
-
Gently place the animal in the restrainer with its tail exposed and positioned in the groove of the apparatus.
-
Activate the heat source, which starts the timer.
-
The apparatus will automatically detect the tail flick and stop the timer. Record this latency.[14]
-
Perform 2-3 baseline readings for each animal with an inter-trial interval of at least 5 minutes and average the results.[16]
-
A cut-off time (e.g., 15-20 seconds) should be set to avoid tissue damage.[14]
-
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points after administration, as described for the hot plate test.[17]
Data Analysis: The % MPE can be calculated using the same formula as in the Hot Plate Test.
Protocol 3: Acetic Acid-Induced Writhing Test (Chemical Nociception)
This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[7]
Principle: Intraperitoneal (i.p.) injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to inflammation and pain.[7][8] This induces a characteristic behavior known as "writhing," which includes abdominal constrictions and stretching of the hind limbs.[7][18] Analgesic compounds reduce the frequency of these writhes.
Animals:
-
Mice (20-30 g).[7]
Materials:
-
Test compounds, vehicle, and positive control (e.g., Diclofenac).[18]
-
Individual transparent observation chambers.[19]
-
Syringes for administration.
-
Stopwatch.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing environment.
-
Compound Administration: Pre-treat the animals with the test compound, vehicle, or positive control, typically 30-60 minutes before the acetic acid injection.[8][19]
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[8]
-
Observation: Immediately after the injection, place each mouse into an individual observation chamber. After a short latency period (e.g., 5 minutes), count the total number of writhes for a defined period (e.g., 10-20 minutes).[7][19]
-
Antagonism Study (Optional): To investigate the mechanism, a separate group of animals can be pre-treated with an antagonist (e.g., mecamylamine for nAChRs or naloxone for opioid receptors) before the administration of the test compound.[2]
Data Analysis: The analgesic activity is calculated as the percentage inhibition of writhing:
% Inhibition = [ (Mean writhes in control group - Writhes in treated group) / (Mean writhes in control group) ] x 100
Mechanism of Action: nAChR-Mediated Descending Pain Modulation
3,8-diazabicyclo[3.2.1]octane compounds often exert their analgesic effects by activating nAChRs, particularly the α4β2 and α7 subtypes, in the central nervous system.[2][20] Activation of these receptors in brainstem areas, such as the ventrolateral periaqueductal gray (vlPAG) and rostral ventromedial medulla (RVM), enhances descending inhibitory pathways.[6] These pathways project to the spinal cord dorsal horn, where they suppress the transmission of pain signals from the periphery to the brain.[3]
References
- 1. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control | Semantic Scholar [semanticscholar.org]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Nicotinic Modulation of Descending Pain Control Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. scielo.br [scielo.br]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. dol.inf.br [dol.inf.br]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. web.mousephenotype.org [web.mousephenotype.org]
- 15. protocols.io [protocols.io]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. benchchem.com [benchchem.com]
- 18. saspublishers.com [saspublishers.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
Application Notes and Protocols for Evaluating Anticancer Activity of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a promising framework in the design of novel therapeutic agents. Analogs of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane are being investigated for their potential anticancer properties.[1][2][3][4][5] The evaluation of the cytotoxic and cytostatic effects of these compounds on cancer cells is a critical step in the drug discovery process. This document provides detailed protocols for a panel of standard cell-based assays to comprehensively assess the anticancer activity of these analogs. The assays described herein are designed to determine cell viability, and elucidate mechanisms of cell death such as apoptosis and cell cycle arrest.
Data Presentation
The antiproliferative activity of novel 3,8-diazabicyclo[3.2.1]octane analogs can be quantified by determining their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. A summary of published IC50 values for representative analogs is presented below.
Table 1: In Vitro Antiproliferative Activity of Selected 3,8-diazabicyclo[3.2.1]octane Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2a | CCRF-CEM | Leukemia | Low micromolar range |
| WIL-2NS | Leukemia | Low micromolar range | |
| CCRF-SB | Leukemia | Low micromolar range | |
| SKMEL28 | Solid Tumor | 4 - 14 | |
| MCF-7 | Solid Tumor | 4 - 14 | |
| SKMES-1 | Solid Tumor | 4 - 14 | |
| HepG2 | Solid Tumor | 4 - 14 | |
| DU145 | Solid Tumor | 4 - 14 | |
| 2b | SKMEL28 | Solid Tumor | < 3 |
| SKMES-1 | Solid Tumor | < 3 | |
| HepG2 | Solid Tumor | < 3 | |
| DU145 | Solid Tumor | < 3 | |
| Leukemia Cell Lines | Leukemia | up to 3 | |
| 2j | CCRF-CEM | Leukemia | Significant cytotoxicity |
| Solid Tumor Cell Lines | Solid Tumor | Significant cytotoxicity | |
| 2m | Various Cell Lines | Various | Moderate cytotoxicity |
Source: Synthesis and antiproliferative properties of N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues.[1]
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to evaluate the anticancer activity of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane analogs.
Cell Viability and Cytotoxicity Assays
Two common and reliable colorimetric assays for determining cell viability are the MTT and SRB assays.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to a purple formazan product.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the 3-Benzyl-3,8-diazabicyclo[3.2.1]octane analogs in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Mix thoroughly to ensure complete solubilization.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[10][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[10]
-
Washing: Discard the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[12] Air dry the plates completely.[10]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[13] Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[14]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 3-Benzyl-3,8-diazabicyclo[3.2.1]octane analogs for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.[8]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15] Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals.
Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer, and many anticancer agents act by inducing cell cycle arrest.[7] Flow cytometry analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time period (e.g., 24, 48, or 72 hours).[16]
-
Cell Harvesting: Collect both floating and adherent cells.[16]
-
Cell Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing.[16] Store the fixed cells at -20°C for at least 2 hours.[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[16][17] Incubate in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[16]
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[7][16] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Mandatory Visualizations
Experimental Workflow and Assay Principles
Caption: General experimental workflow for evaluating anticancer activity.
Caption: Principle of the MTT cell viability assay.
Caption: Principle of the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Detection of apoptosis and necrosis by Annexin V/PI staining.
Caption: Phases of the cell cycle analyzed by PI staining.
Caption: Hypothetical signaling pathway for apoptosis induction.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedscidirect.com [biomedscidirect.com]
- 13. scispace.com [scispace.com]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes & Protocols: HPLC and NMR Characterization of 3,8-Diazabicyclo[3.2.1]octane Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of neurologically active compounds and other potential therapeutics.[1] Its rigid, bicyclic nature imparts specific conformational constraints that are crucial for biological activity. Accurate and thorough characterization of derivatives based on this scaffold is essential during the drug discovery and development process.[2][3][4] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable, complementary techniques for this purpose. HPLC is primarily used for purity assessment, quantification, and chiral separations, while NMR provides detailed structural elucidation.[5][6]
This document provides detailed application notes and experimental protocols for the characterization of 3,8-diazabicyclo[3.2.1]octane derivatives using both HPLC and NMR techniques.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] For 3,8-diazabicyclo[3.2.1]octane derivatives, it is critical for determining sample purity, analyzing enantiomeric excess, and quantifying the compound in various matrices.
Application Note: Reverse-Phase HPLC for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing these derivatives.[7] The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase. The non-polar stationary phase (typically C18) retains the less polar analytes longer. By employing a gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, compounds with a wide range of polarities can be effectively separated.[8]
Logical Workflow for HPLC Analysis
Caption: General workflow for purity analysis of 3,8-diazabicyclo[3.2.1]octane derivatives by HPLC.
Experimental Protocol 1: Reverse-Phase HPLC
This protocol outlines a general method for assessing the purity of a synthesized 3,8-diazabicyclo[3.2.1]octane derivative.
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of water and organic solvent).
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.[9]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or another appropriate wavelength based on the chromophores present in the derivative.[10]
-
Column Temperature: 30 °C.
-
-
Gradient Elution Program:
-
A typical gradient starts with a low percentage of the organic mobile phase (B) and increases over the run to elute more hydrophobic compounds.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak based on the area percentage relative to the total area of all peaks.
-
Application Note: Chiral HPLC for Enantiomeric Separation
Many biologically active 3,8-diazabicyclo[3.2.1]octane derivatives are chiral. The separation of enantiomers is crucial as they can have different pharmacological and toxicological profiles. Chiral HPLC, using a chiral stationary phase (CSP), is the standard method for this analysis.[11][12] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely effective for a broad range of chiral compounds.[13]
Experimental Protocol 2: Chiral HPLC
This protocol provides a starting point for developing a chiral separation method.
-
Sample Preparation:
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV or PDA detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC, etc.). A Chiralpak IC column has been shown to be effective for separating isomers of diazabicyclo derivatives.[12]
-
Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An amine additive like diethylamine (DEA) is often required for basic compounds to improve peak shape. A common mobile phase could be a mixture of methanol, ethanol, and diethylamine (e.g., 1:1:0.1 v/v/v).[12]
-
Elution Mode: Isocratic (constant mobile phase composition).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or based on a UV scan).
-
-
Method Development and Analysis:
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomers.
-
Optimize the mobile phase composition (ratio of alcohol to alkane) to achieve baseline separation (Resolution > 1.5).
-
Once separation is achieved, inject the test sample to determine the enantiomeric ratio by comparing the peak areas.
-
Quantitative Data Summary: HPLC
The following table summarizes representative HPLC conditions reported for 3,8-diazabicyclo[3.2.1]octane derivatives.
| Compound Type | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |
| Benzyloxy-diazabicyclooctane derivative | COSMOSIL 5C18 MS-II (4.6 x 150 mm) | 33.3 mM phosphate buffer/MeCN = 50/50 | 1.0 mL/min | UV 210 nm | 4.4 | [10] |
| Hydroxy-diazabicyclooctane derivative | COSMOSIL 5C18 MS-II (4.6 x 150 mm) | 33.3 mM phosphate buffer/MeCN = 75/25 | 1.0 mL/min | UV 210 nm | 3.9 | [10] |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules.[4][14] For 3,8-diazabicyclo[3.2.1]octane derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used in concert to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.[15][16]
Experimental Protocol 3: NMR Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation.[17]
-
Select a Deuterated Solvent:
-
Determine Sample Quantity:
-
Prepare the Sample:
-
Weigh the desired amount of sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[19]
-
Ensure the sample is fully dissolved. If there are suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube. Solid particles will degrade spectral quality.
-
The final sample height in a standard 5 mm NMR tube should be 4-5 cm.[20]
-
-
Add an Internal Standard (Optional):
Application Note: Structural Elucidation Workflow
The complete structure of a novel 3,8-diazabicyclo[3.2.1]octane derivative is typically elucidated through a systematic series of NMR experiments.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, integration (ratio), and coupling patterns (J-coupling) to neighboring protons.
-
¹³C NMR (with DEPT): Shows the number of different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other (typically through 2-3 bonds).[22] This helps to trace out proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[23][24]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[22][23] This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons that have no attached protons.[16][23]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which is essential for confirming stereochemistry.
Logical Flow for NMR Structure Elucidation
Caption: Logical relationship of NMR experiments for structure determination.
Quantitative Data Summary: NMR
The following table presents characteristic ¹H and ¹³C NMR chemical shift ranges for the core 3,8-diazabicyclo[3.2.1]octane skeleton. Note that shifts are highly dependent on the solvent and the nature of substituents.
| Position | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes | References |
| 1, 5 | CH | 3.9 - 4.3 (H1/H5) | 59 - 61 | Bridgehead protons. | [25][26] |
| 2, 4 | CH₂ | 2.7 - 3.5 (endo/exo) | 52 - 55 | Diastereotopic protons, often show complex splitting. | [25][26] |
| 6, 7 | CH₂ | 1.5 - 2.4 (endo/exo) | 24 - 31 | Diastereotopic protons in the ethylene bridge. | [25][26] |
Example ¹H NMR Data: For a specific derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, the vicinal coupling constants between H-1 and the two H-2 protons were measured as 1.5 and 2.8 Hz in D₂O, which was critical for conformational analysis.[27] For another derivative, characteristic signals included two doublets for exocyclic methylene protons at 4.20 and 4.34 ppm.[14][28] These specific values are crucial for confirming the identity and conformation of a target compound.[14][27][28]
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. mdpi.com [mdpi.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. The application of absolute quantitative (1)H NMR spectroscopy in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. EP3067355B1 - Crystals of diazabicyclooctane derivative and production method for crystals of diazabicyclooctane derivative - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 13. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. scribd.com [scribd.com]
- 17. organomation.com [organomation.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 23. epfl.ch [epfl.ch]
- 24. youtube.com [youtube.com]
- 25. electronicsandbooks.com [electronicsandbooks.com]
- 26. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Benzyl-3,8-diazabicyclo[3.2.1]octane as a Precursor for KRAS-G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, is a critical driver in a significant percentage of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to the high affinity of its natural substrate, GTP, and the absence of a well-defined binding pocket. However, recent breakthroughs have led to the development of potent and selective inhibitors targeting specific KRAS mutants. A key structural motif in several advanced KRAS-G12D inhibitors is the 3,8-diazabicyclo[3.2.1]octane scaffold. This bicyclic diamine provides a rigid framework that can form crucial interactions with the mutant KRAS protein, particularly with the aspartate residue at position 12.
This document provides detailed application notes and protocols for the use of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane as a versatile precursor in the synthesis of these potent KRAS-G12D inhibitors. We will cover its role in the synthetic pathway, present quantitative data for exemplary final compounds, and provide detailed protocols for key biochemical and cellular assays to evaluate the synthesized inhibitors.
KRAS-G12D Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth. KRAS-G12D inhibitors are designed to bind to the mutant protein and prevent its interaction with downstream effectors, thereby blocking these oncogenic signals.
Data Presentation: Efficacy of Inhibitors Derived from the 3,8-diazabicyclo[3.2.1]octane Scaffold
The following tables summarize quantitative data for exemplary KRAS-G12D inhibitors that incorporate the 3,8-diazabicyclo[3.2.1]octane core, highlighting their potency and selectivity.
Table 1: Biochemical Activity of KRAS-G12D Inhibitors
| Compound Reference | Target | Assay Type | Kd (nM) | IC50 (nM) | Source |
| MRTX1133 | KRAS-G12D | SPR | ~0.0002 | - | [1][2][3] |
| MRTX1133 | KRAS-G12D | AlphaLISA | - | <2 | [1] |
| Compound 15 | KRAS-G12D | SPR | 0.8 | - | [4] |
| Compound 15 | KRAS-WT | SPR | 182 | - | [4] |
| Compound 10c | KRAS-G12D | GTPase Activity | - | >10,000 | [5] |
| Compound 10k | KRAS-G12D | GTPase Activity | - | 9 | [5] |
Table 2: Cellular Activity of KRAS-G12D Inhibitors
| Compound Reference | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Source |
| MRTX1133 | AGS | G12D | pERK Inhibition | 2 | [4] |
| MRTX1133 | AGS | G12D | 2D Cell Viability | 6 | [4] |
| MRTX1133 | MKN1 | WT (amplified) | 2D Cell Viability | >3000 | [4] |
| Compound 15 | AGS | G12D | pERK Inhibition | 530 | [4] |
| Compound 10c | Panc-1 | G12D | Cell Proliferation | 1400 | [5] |
| ERAS-5024 | AsPC-1 | G12D | pERK Inhibition | 4.3 | [6] |
Experimental Protocols
I. Synthesis of a KRAS-G12D Inhibitor Core Structure
This protocol outlines a general synthetic workflow for producing a key intermediate for KRAS-G12D inhibitors, starting from 3-Benzyl-3,8-diazabicyclo[3.2.1]octane. The workflow involves debenzylation followed by nucleophilic aromatic substitution (SNAr) with a di-chlorinated pyrimidine core.
Step 1: Debenzylation of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
This step removes the benzyl protecting group to yield the free secondary amine, which is crucial for the subsequent coupling reaction.
-
Materials:
-
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
-
Protocol:
-
Dissolve 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in an appropriate solvent such as methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (typically 10-20 mol% Pd) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,8-diazabicyclo[3.2.1]octane. This product can often be used in the next step without further purification.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
This step couples the deprotected bicyclic amine with a suitable heterocyclic core, such as a di-chlorinated pyrido[4,3-d]pyrimidine, a common core in KRAS-G12D inhibitors.
-
Materials:
-
3,8-diazabicyclo[3.2.1]octane (from Step 1)
-
A suitable di-chlorinated heterocyclic core (e.g., 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine) (1.0 eq)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq)
-
A polar aprotic solvent, such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM)
-
-
Protocol:
-
To a solution of the di-chlorinated heterocyclic core in the chosen solvent, add the 3,8-diazabicyclo[3.2.1]octane (1.0-1.2 eq).
-
Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by TLC or LC-MS. The reaction typically proceeds with high regioselectivity due to the different reactivity of the chlorine atoms on the pyrimidine ring.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired inhibitor core structure. This intermediate can then be further functionalized to yield the final inhibitor.
-
II. Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of a test compound to inhibit the exchange of GDP for GTP on the KRAS-G12D protein, a key step in its activation.
-
Principle: The assay uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. A terbium-labeled antibody binds to tagged KRAS-G12D (donor), and a fluorescently labeled GTP analog (acceptor) is used. When GTP binds to KRAS, the donor and acceptor are in close proximity, resulting in a FRET signal. Inhibitors that block nucleotide exchange will reduce this signal.
-
Materials:
-
Recombinant, tagged KRAS-G12D protein (pre-loaded with GDP)
-
Recombinant SOS1 protein (a Guanine Nucleotide Exchange Factor, GEF)
-
Terbium-labeled anti-tag antibody
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds serially diluted in DMSO
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the serially diluted test compound or DMSO vehicle control.
-
Add a mixture containing GDP-loaded KRAS-G12D protein (final concentration ~20 nM) and SOS1 protein (final concentration ~10 nM) in assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the protein.
-
Initiate the exchange reaction by adding the fluorescently labeled GTP analog (final concentration ~50 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add the detection reagents (Terbium-labeled antibody).
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
III. Cell-Based Assay: pERK1/2 Inhibition AlphaLISA Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector of the KRAS pathway, in cells treated with a KRAS-G12D inhibitor.
-
Principle: This is a homogeneous (no-wash) immunoassay based on AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. In the presence of phosphorylated ERK1/2 (pERK), acceptor beads coated with a pERK-specific antibody and donor beads coated with a total ERK antibody are brought into close proximity. Upon laser excitation, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads.
-
Materials:
-
KRAS-G12D mutant cancer cell line (e.g., AsPC-1, PANC-1)
-
Appropriate cell culture media and supplements
-
96-well or 384-well tissue culture plates
-
Test compounds serially diluted in DMSO
-
Growth factor (e.g., EGF) for pathway stimulation (optional, depending on cell line)
-
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit (containing lysis buffer, acceptor beads, and donor beads)
-
Alpha-enabled plate reader
-
-
Protocol:
-
Cell Culture and Plating: Culture KRAS-G12D mutant cells in appropriate media. Seed cells into a 96-well tissue culture plate at a suitable density (e.g., 20,000 cells/well) and incubate overnight.
-
Compound Treatment: If necessary, starve cells in serum-free media for 12-24 hours. Then, treat the cells with serial dilutions of the test compound for 2-4 hours.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells using the AlphaLISA lysis buffer provided in the kit. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Assay Procedure:
-
Transfer the cell lysate to a 384-well shallow-well assay plate.
-
Add the AlphaLISA acceptor bead mix (containing anti-pERK antibody-coated beads).
-
Incubate for 60 minutes at room temperature.
-
Add the donor bead mix.
-
Incubate for another 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for pERK inhibition.
-
Conclusion
3-Benzyl-3,8-diazabicyclo[3.2.1]octane serves as a valuable and strategic precursor for the synthesis of a promising class of KRAS-G12D inhibitors. Its rigid bicyclic structure is a key pharmacophoric element that enables high-affinity binding to the target protein. The synthetic protocols outlined provide a general framework for accessing these complex molecules, while the detailed biochemical and cellular assay protocols are essential for characterizing their potency and mechanism of action. The continued exploration of this and similar scaffolds holds great promise for the development of effective therapies for KRAS-G12D driven cancers.
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 3,8-diazabicyclo[3.2.1]octane-based Compounds as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of 3,8-diazabicyclo[3.2.1]octane-based compounds as potent antiviral agents. It includes a summary of their activity against various viruses, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanisms of action and experimental workflows.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a versatile platform for the design of novel therapeutic agents due to its rigid conformational structure. This rigidity allows for precise orientation of substituents, leading to high-affinity interactions with biological targets. While initially explored for other therapeutic areas, recent research has highlighted the potential of this scaffold in the development of antiviral drugs targeting a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza Virus. These compounds have been shown to inhibit viral entry, replication, and release through various mechanisms.
Antiviral Activity of 3,8-diazabicyclo[3.2.1]octane-based Compounds
The antiviral efficacy of various 3,8-diazabicyclo[3.2.1]octane derivatives has been demonstrated against several clinically significant viruses. The quantitative data for representative compounds are summarized below.
Anti-Hepatitis C Virus (HCV) Activity
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been identified as potent inhibitors of the HCV NS5A protein, a key component of the viral replication complex.
| Compound ID | Target | Assay | Cell Line | Genotype | EC50 | Reference |
| BMS-790052 | HCV NS5A | Replicon | Huh7 | 1b | 50 pM | [1] |
| BMS-790052 | HCV NS5A | Replicon | Huh7 | 1a | 350 pM | [1] |
| BMS-824 | HCV NS5A | Replicon | Huh7 | 1b | ~10 nM | [2] |
Anti-Human Immunodeficiency Virus (HIV) Activity
Analogues of the CCR5 antagonist Maraviroc, incorporating a 3,8-diazabicyclo[3.2.1]octane moiety, have shown significant anti-HIV activity by blocking viral entry.
| Compound Class | Target | Assay | Virus Strain | IC50 | Reference |
| Diazabicyclo analogues of Maraviroc | CCR5 | Viral Neutralization | Pseudoviruses (e.g., SF162, Clade B and C isolates) | Potent infectivity reduction at 10 µM | [3] |
Anti-Respiratory Syncytial Virus (RSV) Activity
A tricyclic derivative incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold has been developed as a potent inhibitor of the RSV fusion (F) protein.
| Compound ID | Target | Assay | Cell Line | EC50 | Reference |
| CGR-51 | RSV F protein | Antiviral Assay | HEp-2 | 19.4 ± 1.8 nM | [4] |
Anti-Influenza Virus Activity
Certain N-substituted bicyclo[3.2.1]octane derivatives have demonstrated activity against influenza A viruses, with a mechanism suggested to be neuraminidase inhibition.
| Compound Class | Target | Virus Strain | Activity | Reference |
| N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides | Neuraminidase (putative) | Influenza A | Similar to 1-adamantanamine hydrochloride | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of 3,8-diazabicyclo[3.2.1]octane-based antiviral agents are provided below.
HCV Replicon Assay
This assay is used to determine the potency of compounds in inhibiting HCV RNA replication within a cellular context.
Materials:
-
Huh7 cells stably expressing an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed Huh7 replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be less than 0.5%.
-
Remove the culture medium from the cells and add the compound dilutions. Include a no-drug control and a positive control (e.g., a known NS5A inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV Viral Neutralization Assay
This assay measures the ability of a compound to prevent viral entry into host cells.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).
-
Pseudoviruses expressing the envelope glycoproteins of different HIV-1 strains.
-
DMEM supplemented with 10% FBS.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed TZM-bl cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the pseudoviruses with the compound dilutions for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity.
-
The 50% inhibitory concentration (IC50) is calculated as the compound concentration that causes a 50% reduction in luciferase activity compared to the virus-only control.
Neuraminidase Inhibition Assay (Fluorescence-based)
This enzymatic assay determines the ability of a compound to inhibit the activity of influenza neuraminidase.[6][7]
Materials:
-
Purified influenza virus or recombinant neuraminidase.
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.
-
Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl2).
-
Test compounds dissolved in DMSO.
-
Stop solution (e.g., 0.1 M glycine, pH 10.7).
-
96-well black plates.
-
Fluorometer.
Protocol:
-
Add the test compound dilutions to the wells of a 96-well black plate.
-
Add the purified virus or recombinant neuraminidase to the wells and incubate for 30 minutes at 37°C.
-
Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.
Visualizations
Mechanism of Action Diagrams
The following diagrams illustrate the mechanisms by which 3,8-diazabicyclo[3.2.1]octane-based compounds inhibit viral replication.
Caption: Mechanism of HIV entry inhibition by a 3,8-diazabicyclo[3.2.1]octane-based CCR5 antagonist.
Caption: Inhibition of HCV replication and assembly by a 3,8-diazabicyclo[3.2.1]octane-based NS5A inhibitor.
Caption: Inhibition of influenza virus release by a 3,8-diazabicyclo[3.2.1]octane-based neuraminidase inhibitor.
Experimental Workflow Diagram
Caption: General workflow for the discovery and development of 3,8-diazabicyclo[3.2.1]octane-based antiviral agents.
References
- 1. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-influenza A activity of some N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides: synthesis and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Technical Support Center: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the multi-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A common and effective route begins with the formation of a dione intermediate, 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. This precursor is then reduced to the core diamine structure. Subsequent selective debenzylation at the N8 position, followed by the formation of the dihydrochloride salt, yields the target compound. An alternative strategy involves using a Boc-protecting group on one nitrogen, which can be removed under acidic conditions.[1][2][3]
Q2: What is the purpose of using protecting groups like Benzyl (Bn) or tert-Butoxycarbonyl (Boc) in this synthesis?
Protecting groups are essential for achieving regioselectivity. The 3,8-diazabicyclo[3.2.1]octane core has two reactive secondary amine groups at the N3 and N8 positions. By protecting one of these nitrogens (e.g., with a Boc group), the other can be selectively functionalized (e.g., with a benzyl group). The protecting group is then removed in a later step to yield the desired mono-substituted product.[4][5] The benzyl group also enhances lipophilicity.[6]
Q3: Why is the final product isolated as a dihydrochloride salt?
Converting the final freebase to its dihydrochloride salt serves several critical purposes. It significantly improves the compound's stability and increases its solubility in polar solvents, particularly water, which is often advantageous for handling, formulation, and subsequent biological testing.[4][5][6]
Q4: What are the most challenging steps in this synthesis?
The most frequently encountered challenges include:
-
Reduction of the dione intermediate: This step can be low-yielding if the reducing agent is not sufficiently reactive or if reaction conditions are not optimal.
-
Selective debenzylation: Achieving selective removal of one benzyl group in a di-benzylated intermediate can be difficult, often requiring carefully controlled hydrogenation conditions.[1]
-
Purification: Intermediates and the final product may require column chromatography for purification, which can be labor-intensive.[7]
-
Salt formation and crystallization: The final product can sometimes "oil out" or form a hygroscopic solid during salt formation, making isolation of a stable, crystalline solid challenging.
Synthesis Workflow Diagram
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Reduction of Dione Intermediate | ||
| Low or no product yield. | 1. Inactive reducing agent (e.g., LiAlH₄, SMEAH).2. Presence of moisture quenching the reagent.3. Insufficient reaction temperature or time. | 1. Use a fresh bottle or a newly prepared solution of the reducing agent.2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.3. Gradually increase the reaction temperature and monitor by TLC until the starting material is consumed. |
| Formation of multiple byproducts. | 1. Over-reduction or side reactions.2. Reaction temperature is too high. | 1. Add the reducing agent slowly at a lower temperature (e.g., 0 °C) before allowing it to warm to room temperature or reflux.2. Consider a milder reducing agent if applicable. |
| Step 2: Selective N-Debenzylation | ||
| Incomplete debenzylation. | 1. Catalyst (e.g., Pd/C) is poisoned or inactive.2. Insufficient hydrogen pressure.3. Steric hindrance around the reaction site. | 1. Use a fresh batch of catalyst. If catalyst poisoning is suspected (e.g., by sulfur-containing compounds), pre-treat the substrate if possible.2. Increase hydrogen pressure (e.g., using a Parr apparatus).[1]3. Increase catalyst loading and/or reaction time. The addition of acid (e.g., HCl) can sometimes facilitate the reaction.[1] |
| Both benzyl groups are removed. | 1. Reaction time is too long.2. Reaction conditions are too harsh (high temperature or pressure). | 1. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the mono-debenzylated product is maximized.2. Reduce hydrogen pressure, temperature, or reaction time. |
| Step 3: Dihydrochloride Salt Formation | ||
| Product "oils out" instead of precipitating as a solid. | 1. Solvent system is not optimal for crystallization.2. Presence of impurities inhibiting crystallization. | 1. Try a different solvent or mixture of solvents (e.g., HCl in diethyl ether, isopropanol, or ethanol).2. Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce solidification.3. Re-purify the freebase by column chromatography before attempting salt formation again. |
| Final product is highly hygroscopic and difficult to handle. | 1. Inherent property of the salt.2. Residual solvent or improper drying. | 1. Handle the solid quickly in a dry atmosphere or a glovebox.2. Dry the final product thoroughly under high vacuum, possibly over a desiccant like P₂O₅. |
Quantitative Data Summary
The following table summarizes reaction conditions from various literature reports for key steps in the synthesis of related diazabicyclo[3.2.1]octane structures.
| Transformation | Starting Material | Reagents & Conditions | Yield | Reference |
| N-Debenzylation | tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | H₂, 10 wt% Pd/C, Ethanol, 1 atm, 18 h | 100% | [7] |
| N-Debenzylation | 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | H₂, 10% Pd/C, Ethanol, 3 atm, 3 h | N/A | [1] |
| Dione Reduction | 3-benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione | Sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH), Toluene, rt, 2 h | N/A | [1] |
| Salt Formation | 3-benzyl-3,8-diazabicyclo[3.2.1]octane (freebase) | 6 N HCl, Ethanol, rt, 24 h | 87% | [1] |
| Boc-Deprotection | Boc-protected 3,8-diazabicyclo[3.2.1]octane derivative | HCl in Diethyl Ether, stirring overnight | N/A | [3] |
Detailed Experimental Protocols
Protocol 1: Reduction of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione (Adapted from literature[1])
-
Preparation: Under an inert nitrogen atmosphere, dissolve the dione precursor (1.0 eq) in anhydrous toluene in an appropriately sized, oven-dried round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH, ~70% in toluene, 2.5 eq) dropwise via a syringe, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at 0 °C. Stir vigorously for 1 hour until the aqueous and organic layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 3-Benzyl-3,8-diazabicyclo[3.2.1]octane.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: N-Debenzylation and Dihydrochloride Salt Formation (Adapted from literature[1])
-
Preparation: Dissolve 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the starting material).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3-4 atm) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days depending on the substrate and conditions.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Salt Formation: Combine the filtrates and add a solution of 6 N hydrochloric acid (2.2 eq).
-
Isolation: Stir the solution at room temperature. The dihydrochloride salt should precipitate out of the solution. If no precipitate forms, reduce the volume of the solvent under vacuum. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting incomplete catalytic debenzylation.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. CN117865969A - Preparation method of 3, 8-diazabicyclo [3.2.1] octane-3-tert-butyl formate - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Buy 3,8-Diazabicyclo[3.2.1]octane hydrochloride (EVT-15192934) [evitachem.com]
- 5. Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (149771-44-8) for sale [vulcanchem.com]
- 6. 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride | 93428-55-8 | Benchchem [benchchem.com]
- 7. tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | 201162-53-0 [chemicalbook.com]
Optimizing reaction conditions for the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives
Technical Support Center: Synthesis of 3,8-diazabicyclo[3.2.1]octane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield for the N-arylation of the 3,8-diazabicyclo[3.2.1]octane scaffold is consistently low. What are the potential causes and how can I optimize the conditions?
Answer: Low yields in N-arylation reactions, such as the Buchwald-Hartwig amination, are a common issue. The efficiency of this cross-coupling is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
Potential Causes & Optimization Strategies:
-
Catalyst/Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical. Not all combinations are effective for this specific bicyclic diamine scaffold. It is often necessary to screen a variety of catalysts and ligands to find the optimal pairing for your specific aryl halide and substrate.[1][2]
-
Incorrect Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases for Buchwald-Hartwig reactions include cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), and potassium phosphate (K₃PO₄). The choice of base should be optimized for the specific substrates and solvent system.
-
Solvent Effects: The reaction solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex. Toluene, dioxane, and THF are commonly used.
-
Reaction Temperature and Time: These reactions are sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause catalyst decomposition or side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Purity of Reactants: Ensure the 3,8-diazabicyclo[3.2.1]octane starting material, aryl halide, and solvent are pure and anhydrous. Trace amounts of water or other impurities can deactivate the catalyst.
Below is a troubleshooting workflow to optimize your reaction conditions.
References
Technical Support Center: Purification of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its purification.
Troubleshooting Guide
This guide is designed to help you resolve common problems that may arise during the purification of this compound.
Issue 1: Low Purity of the Final Dihydrochloride Salt
Question: After formation of the dihydrochloride salt, my product has low purity. What are the likely impurities and how can I remove them?
Answer: Low purity can result from several factors related to the synthesis of the free base, 3-Benzyl-3,8-diazabicyclo[3.2.1]octane. Common impurities often include unreacted starting materials, byproducts of the reaction, or residual solvents.
Potential Impurities and Removal Strategies:
| Impurity | Likely Source | Recommended Purification Strategy |
| 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | Incomplete reduction of the dione precursor. | Recrystallization of the dihydrochloride salt from an alcohol/ether solvent system. The dione is typically less soluble and may be removed. Alternatively, the free base can be purified by column chromatography prior to salt formation. |
| Partially reduced intermediates | Incomplete reduction of the dione precursor. | Similar to the dione, recrystallization is the primary method for the salt. Column chromatography of the free base is also effective. |
| Residual Toluene | Used as a solvent in the reduction step. | Washing the isolated dihydrochloride salt with a non-polar solvent like hexanes or diethyl ether. Drying the final product under high vacuum will also help remove residual solvent. |
| Aluminum or Boron Salts | Byproducts from reducing agents like LiAlH4, SMEAH, or NaBH4. | These are typically removed during the aqueous work-up of the reduction reaction. If they persist, washing the crude free base with water before salt formation is recommended. |
Troubleshooting Workflow for Low Purity:
Caption: Troubleshooting workflow for low product purity.
Issue 2: Poor or No Precipitation of the Dihydrochloride Salt
Question: I've added HCl to my solution of the free base, but the dihydrochloride salt is not precipitating, or the yield is very low. What could be the cause?
Answer: The precipitation of amine hydrochlorides can be influenced by several factors including solvent choice, concentration, and temperature.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inappropriate Solvent System | The dihydrochloride salt may be too soluble in the chosen solvent. For instance, it is generally more soluble in lower alcohols like methanol or ethanol. | Use a less polar solvent system. Diethyl ether is a common choice for precipitating amine hydrochlorides. You can also try adding a non-polar co-solvent like hexanes to a solution in a slightly more polar solvent to induce precipitation. |
| Solution is Too Dilute | If the concentration of the amine in the solution is too low, the dihydrochloride salt may not reach its saturation point to precipitate. | Concentrate the solution by removing some of the solvent under reduced pressure before or after the addition of HCl. |
| Temperature is Too High | Solubility of the salt may be significantly higher at room temperature. | Cool the solution in an ice bath or refrigerate it for a period to induce crystallization. |
| Formation of an Oil | Sometimes, the salt may initially separate as an oil rather than a crystalline solid. | Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the product, if available, can also be effective. If it remains an oil, you can try to redissolve it in a minimal amount of a polar solvent (like isopropanol) and then slowly add a non-polar solvent (like diethyl ether) to encourage precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for this compound?
A1: A common and effective solvent system for the recrystallization of bicyclic amine dihydrochlorides is a mixture of a lower alcohol and an ether. Isopropanol is often preferred over methanol or ethanol as the salt tends to be less soluble, allowing for better recovery. A typical procedure would involve dissolving the crude salt in a minimal amount of hot isopropanol and then slowly adding diethyl ether until turbidity is observed, followed by cooling to induce crystallization.
Q2: How can I confirm the purity of my final product?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities if their signals are detectable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to determine the percentage purity of your compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
Q3: My final product is hygroscopic. How should I store it?
A3: Amine hydrochloride salts are often hygroscopic. It is recommended to store this compound in a tightly sealed container, preferably in a desiccator or a dry box under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Experimental Protocols
Protocol 1: Formation and Precipitation of this compound
This protocol describes the conversion of the free base to its dihydrochloride salt.
Materials:
-
3-Benzyl-3,8-diazabicyclo[3.2.1]octane (free base)
-
Anhydrous diethyl ether (Et₂O)
-
2.0 M HCl solution in diethyl ether
Procedure:
-
Dissolve the crude 3-Benzyl-3,8-diazabicyclo[3.2.1]octane free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.
-
A white precipitate of the dihydrochloride salt should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the product under high vacuum to a constant weight.
Protocol 2: Recrystallization of this compound
This protocol provides a general method for the purification of the dihydrochloride salt by recrystallization.
Materials:
-
Crude this compound
-
Isopropanol
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Place the crude dihydrochloride salt in a flask.
-
Add a minimal amount of isopropanol and heat the mixture gently with stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent.
-
Once dissolved, remove the flask from the heat source.
-
Slowly add anhydrous diethyl ether to the warm solution until it becomes slightly cloudy (turbid).
-
Allow the solution to cool slowly to room temperature.
-
For maximum recovery, cool the flask in an ice bath for at least one hour.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under high vacuum.
Purification Workflow Diagram:
Caption: A typical workflow for the purification of the dihydrochloride salt.
Addressing solubility issues of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane analogs in biological assays
Welcome to the technical support center for researchers working with 3-Benzyl-3,8-diazabicyclo[3.2.1]octane analogs. This guide provides troubleshooting strategies and detailed protocols to address common solubility challenges encountered in biological assays, ensuring the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and what should I do?
A1: This common issue is often called "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The drastic change in solvent polarity causes the compound to fall out of solution.[1][2] Low aqueous solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[3][4][5]
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the buffer to your stock, add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.[2] It is preferable to mix DMSO stock dilutions directly with the assay media, which often contains proteins or other components that can help keep the compound in solution.[3]
-
Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.[2]
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent into your final aqueous buffer.
-
Adjust pH: For ionizable compounds, altering the pH of the buffer can significantly improve solubility.[6]
Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?
A2: Both are crucial measurements, but they describe different aspects of solubility and are used at different stages of drug discovery.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It reflects the tendency of a compound to precipitate under conditions that mimic high-throughput screening (HTS) assays.[7][8] This measurement is fast and requires only a small amount of compound, making it ideal for early-stage discovery.[7][9] The result is often higher than the thermodynamic solubility because the compound may form a supersaturated or amorphous precipitate.[10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "true" solubility of a compound. It measures the maximum concentration of a compound that can be dissolved in a solution (usually the crystalline solid form) when it is at equilibrium.[8][9] This "gold standard" method requires longer incubation times (24-72 hours) and is critical for lead optimization and formulation development.[8]
For initial biological assays and HTS, kinetic solubility is often the more practical and relevant measurement.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Compound in DMSO stock | Solid (often crystalline) compound |
| Process | Rapid dilution of DMSO stock into aqueous buffer | Long incubation (24-72h) of solid in buffer to reach equilibrium[8] |
| Throughput | High (suitable for HTS)[7][9] | Low |
| Relevance | Early discovery, HTS, initial in vitro assays | Lead optimization, formulation, preclinical development[7] |
| Typical Value | Often higher than thermodynamic solubility | Considered the "true" solubility |
Q3: How can I systematically improve the solubility of my 3-Benzyl-3,8-diazabicyclo[3.2.1]octane analog for a cell-based assay?
A3: A systematic approach involves screening various formulation strategies. Since these analogs are often lipophilic, enhancing their interaction with the aqueous environment is key.
Strategies to Enhance Aqueous Solubility:
-
pH Modification: Since the diazabicyclo[3.2.1]octane core contains basic nitrogen atoms, decreasing the pH of the buffer to form a protonated salt can dramatically increase aqueous solubility.[6]
-
Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[6][11] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11] Start with low percentages (e.g., 1-5%) to avoid solvent-induced toxicity in cell-based assays.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6][11] For in vitro assays, non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) can be effective.[11][12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[11][13][14] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a widely used and effective solubilizing agent.[15]
The following table shows hypothetical solubility data for an analog ("DB-217") to illustrate the effect of these strategies.
| Condition (PBS, pH 7.4) | Solubility of "DB-217" (µM) |
| No additives | 2.5 |
| pH adjusted to 5.0 | 75.2 |
| + 2% Ethanol | 15.8 |
| + 5% PEG 400 | 28.4 |
| + 0.02% Tween® 80 | 45.1 |
| + 10 mM HP-β-CD | 112.6 |
Q4: My compound dissolves initially but precipitates after a few hours or overnight. What is happening?
A4: This suggests that you initially formed a temporary, supersaturated solution. Over time, the compound transitions from a more soluble, amorphous state to a less soluble, more stable crystalline form, causing it to precipitate.[1][10] This is a common issue with kinetic solubility. To mitigate this, consider including precipitation inhibitors like polymers (e.g., HPMC, PVP) in the formulation, or use a solubilization method (like cyclodextrins) that forms a more stable complex.[14] Storing the solution at a constant temperature can also help prevent precipitation.[1]
Troubleshooting Workflows & Signaling Pathways
The following diagrams illustrate logical workflows for troubleshooting solubility issues and a potential signaling pathway for this class of compounds.
Caption: Troubleshooting workflow for small molecule precipitation.
Caption: Potential signaling pathway for nAChR-acting analogs.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This protocol is adapted for a 96-well plate format and is ideal for rapid screening in early drug discovery.[1][9]
Materials:
-
Test compounds dissolved in 100% DMSO (e.g., 10 mM stock solutions).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Clear, flat-bottom 96-well plates.
-
A plate reader capable of measuring absorbance (turbidity) at ~620-650 nm.
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform serial dilutions of your 10 mM DMSO stock to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Prepare Assay Plates: Add 198 µL of the aqueous buffer to the wells of a new 96-well plate.
-
Initiate Assay: Transfer 2 µL of each DMSO concentration from the compound plate into the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to 0.2 µM.
-
Incubation: Shake the plate gently for 5 minutes, then let it incubate at room temperature for 1-2 hours.
-
Measurement: Measure the light scattering (absorbance) of each well at 620 nm using a plate reader. Wells with buffer and 1% DMSO serve as the blank.
-
Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the blank.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the benchmark method for determining the equilibrium solubility of a compound.[7][8]
Materials:
-
Solid (preferably crystalline) form of the test compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Glass vials with screw caps.
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Syringe filters (e.g., 0.22 µm PVDF).
-
Analytical system for quantification (e.g., HPLC-UV or LC-MS/MS).
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add Buffer: Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).
-
Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture for 24 to 48 hours at a constant temperature to ensure equilibrium is reached.[8]
-
Sample Collection: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Note: Avoid filter materials that may bind your compound.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve. The resulting concentration is the thermodynamic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solvescientific.com.au [solvescientific.com.au]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. medchemexpress.com [medchemexpress.com]
Improving yield and purity in the scale-up synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity during the scale-up synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low yield in the initial N-benzylation step. | - Incomplete reaction due to insufficient reaction time or temperature.- Poor quality of the starting 3,8-diazabicyclo[3.2.1]octane.- Inefficient base for scavenging the generated acid.- Steric hindrance if a protecting group is present on the N8 position. | - Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction temperature or prolong the reaction time.- Ensure the starting diamine is pure and dry.- Use a non-nucleophilic base like triethylamine or diisopropylethylamine in slight excess.- If N8 is protected (e.g., with a Boc group), consider alternative strategies or deprotection prior to benzylation if feasible. |
| PUR-001 | Formation of a significant amount of the dibenzylated side-product. | - Use of excess benzyl bromide or benzyl chloride.- Reaction temperature is too high, promoting over-alkylation.- Insufficiently selective reaction conditions. | - Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the benzylating agent.- Maintain a lower reaction temperature and monitor the reaction progress closely.- Consider a stepwise approach where the N3 position is selectively benzylated, possibly by using a protecting group on the N8 position. |
| RXN-001 | Incomplete reduction of a precursor (e.g., an amide or dione). | - Inactivated or insufficient amount of reducing agent (e.g., LiAlH₄, Red-Al®).- Poor solubility of the precursor in the reaction solvent.- Presence of water in the reaction, which quenches the reducing agent. | - Use freshly opened or titrated reducing agent. Increase the equivalents of the reducing agent.- Screen for a more suitable solvent or use a co-solvent to improve solubility.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| PUR-002 | Difficulty in purifying the free base of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane. | - The product is a polar and water-soluble amine, making extraction difficult.- The product may be volatile under high vacuum.- Co-elution with starting materials or side-products during column chromatography. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or chloroform) after basifying the aqueous layer to a high pH (>12).- Use a rotary evaporator with controlled temperature and pressure to remove the solvent.- Optimize the mobile phase for column chromatography; consider using an amine-deactivated silica gel or adding a small amount of triethylamine to the eluent to reduce tailing. |
| SCL-001 | Yield decreases upon scale-up. | - Inefficient heat transfer in larger reaction vessels.- Inadequate mixing in larger volumes.- Challenges in maintaining anhydrous conditions on a larger scale. | - Use a reactor with efficient heating and cooling capabilities. Monitor the internal reaction temperature.- Employ mechanical stirring to ensure homogeneous mixing.- Use dry solvents and reagents, and maintain a positive pressure of inert gas. |
| FIN-001 | Low yield or poor quality of the final dihydrochloride salt. | - Incomplete precipitation of the salt.- Formation of an oil instead of a crystalline solid.- Contamination with excess HCl or solvent. | - Ensure the free base is fully dissolved in a suitable solvent (e.g., isopropanol, ethanol) before adding the HCl solution.- Add the HCl solution slowly with vigorous stirring. If an oil forms, try scratching the flask or adding seed crystals.- Wash the filtered salt with a cold, anhydrous solvent (e.g., diethyl ether, acetone) to remove excess HCl and residual solvent. Dry the product thoroughly under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common route involves the synthesis of the 3,8-diazabicyclo[3.2.1]octane core, followed by selective N-benzylation at the 3-position, and finally conversion to the dihydrochloride salt. One reported method starts from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, which is reduced to the corresponding diamine. Subsequent selective debenzylation can be challenging. A more direct approach is to start with a mono-protected 3,8-diazabicyclo[3.2.1]octane, perform the N-benzylation, and then deprotect. Another approach involves the direct benzylation of 3,8-diazabicyclo[3.2.1]octane under controlled conditions to favor mono-benzylation.
Q2: How can I selectively benzylate the N3 position over the N8 position?
The N3 and N8 positions have different steric and electronic environments, which can be exploited for selective functionalization. The N8 nitrogen is a bridgehead atom and can be less accessible. By carefully controlling the stoichiometry of the benzylating agent and the reaction conditions (e.g., lower temperature), preferential benzylation at the more accessible N3 position can be achieved. Alternatively, protecting the N8 position with a suitable protecting group (e.g., Boc) allows for the selective benzylation of the N3 position, followed by deprotection of N8.
Q3: What are the optimal conditions for the final salt formation to obtain the dihydrochloride?
To form the dihydrochloride salt, the purified free base of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane should be dissolved in a suitable anhydrous solvent such as isopropanol, ethanol, or diethyl ether. A solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) is then added dropwise with stirring until precipitation is complete. The solid product is then collected by filtration, washed with a cold anhydrous solvent, and dried under vacuum.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV and/or ELSD) is recommended. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential for structural confirmation and purity assessment. Elemental analysis can be used to confirm the elemental composition of the final dihydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane from 8-Boc-3,8-diazabicyclo[3.2.1]octane (Illustrative)
-
N-Benzylation: To a solution of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1.0 eq) in a suitable solvent like acetonitrile or DMF, add potassium carbonate (2.0 eq) or another suitable base. To this suspension, add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature. Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS). After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.
-
Boc-Deprotection and Salt Formation: Dissolve the purified Boc-protected intermediate in a suitable solvent like methanol or dioxane. Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane), and stir the mixture at room temperature for several hours until the deprotection is complete (monitor by TLC or LC-MS). The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Benzylation
| Entry | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 50 | 12 | 75 | 92 |
| 2 | Benzyl chloride | Et₃N | Dichloromethane | 25 | 24 | 68 | 90 |
| 3 | Benzyl bromide | DBU | DMF | 25 | 8 | 82 | 95 |
Note: The data in this table is illustrative and may vary based on the specific experimental setup and scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Stability of 3,8-diazabicyclo[3.2.1]octane derivatives under physiological conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,8-diazabicyclo[3.2.1]octane derivatives. The information focuses on stability under physiological conditions to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: How stable is the 3,8-diazabicyclo[3.2.1]octane scaffold under typical physiological pH (7.4)?
A1: The 3,8-diazabicyclo[3.2.1]octane scaffold, being a saturated bicyclic amine, is generally considered chemically stable under typical physiological pH conditions. However, the overall stability of a derivative can be highly dependent on its specific substitution pattern. Like other amine-containing compounds, its derivatives can be susceptible to pH-dependent degradation, particularly if substituents introduce acid- or base-labile functional groups.[1][2] For piperazine derivatives, which share structural similarities, the pH of a solution is a critical parameter for stability and can influence permeation across biological membranes.[3] It is recommended to perform a pH-stability profile for your specific derivative to determine its optimal pH range.[1]
Q2: What are the most likely metabolic pathways for 3,8-diazabicyclo[3.2.1]octane derivatives in vivo?
A2: Based on data from analogous saturated N-heterocycles like piperidine and piperazine, the primary sites of metabolism are the nitrogen atoms and the adjacent α-carbons.[4][5] The most common metabolic transformations are catalyzed by cytochrome P450 (CYP) enzymes in the liver and include:
-
N-oxidation: Direct oxidation of one of the nitrogen atoms.[6]
-
N-dealkylation: If the nitrogen atoms are substituted with alkyl groups, these can be removed.[6]
-
Ring Oxidation (Hydroxylation): Oxidation of the carbon atoms of the bicyclic core, often at positions alpha to the nitrogen atoms.[4]
-
Ring Opening: While less common for rigid bicyclic systems, enzymatic degradation leading to the opening of the heterocyclic rings can occur.[4]
The introduction of a bicyclic scaffold is often a strategy to enhance metabolic stability compared to more flexible or linear amines.[7][8]
Q3: My experimental results with a 3,8-diazabicyclo[3.2.1]octane derivative are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent experimental results are a common indicator of compound instability.[1] Degradation can occur during storage, in your experimental buffer, or in the assay medium (e.g., cell culture media containing enzymes). We recommend the following:
-
Verify Compound Purity: Confirm the purity of your stock solution using a suitable analytical method like LC-MS or NMR.
-
Assess Stability in Assay Buffer: Incubate your compound in the experimental buffer for the duration of your experiment and analyze for degradation.
-
Control Storage Conditions: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Protect from light if the compound has photolabile groups.[1]
Q4: How can I improve the metabolic stability of my lead compound containing this scaffold?
A4: If in vitro metabolism assays (e.g., liver microsome stability assay) indicate rapid clearance, several medicinal chemistry strategies can be employed:
-
Blocking Sites of Metabolism: Introduce substituents, such as fluorine or methyl groups, at positions identified as metabolically labile.[5]
-
Modify Substituents: Alter the nature of the substituents on the nitrogen atoms. For instance, replacing a metabolically weak N-alkyl group with a more robust one.
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Steric Hindrance: Introduce bulky groups near the nitrogen atoms to sterically shield them from enzymatic attack.
Strategies like cyclization are known to substantially improve the metabolic stability of drug candidates.[9][10]
Troubleshooting Guides
Issue 1: Rapid clearance observed in liver microsome stability assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolic Liability at Nitrogen | Synthesize analogues with different N-substituents. Consider steric shielding near the nitrogen atoms. | The tertiary amine centers are often primary sites for CYP450-mediated metabolism.[4][6] |
| Metabolic Liability on the Carbon Scaffold | Identify metabolites using LC-MS/MS to pinpoint the site of oxidation. Synthesize deuterated or fluorinated analogues at the identified position. | Blocking common sites of metabolism can significantly enhance stability.[11] |
| High Lipophilicity | Modify the compound to increase polarity (e.g., add hydrogen bond donors/acceptors). | Highly lipophilic compounds often have higher affinity for metabolic enzymes.[5] |
Issue 2: Compound degrades in aqueous buffer during experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| pH-Dependent Hydrolysis | Determine the compound's stability profile across a range of pH values (e.g., pH 3-10). Adjust the experimental buffer to the pH of maximum stability. | The stability of amine-containing compounds can be highly sensitive to pH.[2][3] |
| Oxidation | Degas buffers and run experiments under an inert atmosphere (e.g., nitrogen). Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the buffer. | The nitrogen atoms in the ring can be susceptible to oxidation, which may be catalyzed by trace metals or dissolved oxygen.[1] |
| Photodegradation | Conduct experiments under low-light conditions or using amber-colored labware. | If the compound or its substituents contain chromophores, it may be susceptible to degradation upon exposure to light.[1] |
Quantitative Data Summary
| Parameter | Description | Typical Assay | Influencing Factors |
| Chemical Stability | Stability in aqueous solution in the absence of metabolic enzymes. | pH Stability Assay | pH, Temperature, Light, Presence of Oxidizing/Reducing Agents, Buffer Components. |
| Metabolic Stability | Stability in the presence of metabolic enzymes (e.g., from liver microsomes or hepatocytes). | Liver Microsomal Stability Assay, Hepatocyte Stability Assay. | Compound structure, lipophilicity, affinity for CYP450 enzymes. |
| Plasma Stability | Stability in blood plasma, accounting for enzymatic activity in the blood. | Plasma Stability Assay | Presence of plasma esterases, proteases, and other enzymes. |
Experimental Protocols
Protocol 1: General Procedure for Liver Microsomal Stability Assay
This assay determines the in vitro metabolic stability of a compound using liver microsomes, which are rich in CYP450 enzymes.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO).
-
Human or rat liver microsomes (commercially available).
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Phosphate buffer (100 mM, pH 7.4).
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NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase).[12][13]
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Magnesium chloride (MgCl₂).
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard).
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).
Procedure:
-
Prepare a master mix containing phosphate buffer and liver microsomes in a 96-well plate. Pre-warm at 37°C for 10 minutes.
-
In a separate plate, prepare the NADPH regenerating system.
-
Add the test compound to the microsome-containing wells to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the T=0 min time point, add the stopping solution before adding the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14]
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Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
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Plot the natural log of the percentage of compound remaining versus time. The slope of this line corresponds to the degradation rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and incubation conditions.[12]
Visualizations
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Potential Phase I metabolic pathways for 3,8-diazabicyclo[3.2.1]octane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
Overcoming side reactions in the functionalization of the 3,8-diazabicyclo[3.2.1]octane core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the functionalization of the 3,8-diazabicyclo[3.2.1]octane core.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of the 3,8-diazabicyclo[3.2.1]octane scaffold.
Issue 1: Poor Regioselectivity in N-Functionalization
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Question: I am attempting to functionalize the 3,8-diazabicyclo[3.2.1]octane core, but I am getting a mixture of N3 and N8 substituted products. How can I achieve better regioselectivity?
-
Answer: Achieving regioselectivity between the N3 and N8 positions is a common challenge due to the comparable nucleophilicity of the two nitrogen atoms. The most effective strategy is to employ a protecting group strategy. The use of a tert-butoxycarbonyl (Boc) group to protect one of the nitrogen atoms allows for the selective functionalization of the other. For instance, commercially available tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be used to selectively functionalize the N3 position.[1] The Boc group can be subsequently removed under acidic conditions to allow for further modification at the N8 position.
Issue 2: Skeletal Rearrangement to 2,5-Diazabicyclo[2.2.2]octane
-
Question: During my reaction, I have observed the formation of an unexpected isomer. Mass spectrometry suggests it is a 2,5-diazabicyclo[2.2.2]octane derivative. What causes this rearrangement and how can I prevent it?
-
Answer: The 3,8-diazabicyclo[3.2.1]octane core can undergo a Wagner-Meerwein type rearrangement to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane system, particularly under acidic conditions or during certain cycloaddition reactions.[2][3] This rearrangement is often observed during the deprotection of acid-labile protecting groups like Boc when strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) are used.
To minimize this side reaction:
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Use milder deprotection conditions: Consider using HCl in a less polar solvent like dioxane or diethyl ether, or alternative methods like heating in water, which can provide a more neutral and selective N-Boc deprotection.[4][5]
-
Optimize reaction temperature: Running the deprotection at lower temperatures can help to suppress the rearrangement.
-
Careful selection of synthetic route: In the context of cycloaddition reactions for the synthesis of the core, the choice of dipolarophile can influence the propensity for rearrangement.[2][3]
-
Issue 3: Over-alkylation or Di-substitution
-
Question: I am trying to perform a mono-alkylation on the unprotected 3,8-diazabicyclo[3.2.1]octane, but I am observing significant amounts of the di-alkylated product. How can I favor mono-alkylation?
-
Answer: Over-alkylation is a common issue when both nitrogen atoms are unprotected. To favor mono-alkylation, you can:
-
Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.
-
Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation event.
-
Lower reaction temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
-
Use a protecting group strategy: As mentioned in Issue 1, protecting one nitrogen with a group like Boc is the most reliable method to ensure mono-functionalization.
-
Issue 4: Difficulty in Separating N3 and N8 Isomers
-
Question: My reaction has produced a mixture of N3 and N8 isomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?
-
Answer: The separation of N3 and N8 regioisomers of functionalized 3,8-diazabicyclo[3.2.1]octane can be challenging due to their similar polarities.
-
Chromatography Optimization: Experiment with different solvent systems (e.g., gradients of methanol in dichloromethane with a small amount of ammonium hydroxide to suppress tailing) and different stationary phases (e.g., alumina or reverse-phase silica).
-
Chiral HPLC: For enantiomeric or diastereomeric mixtures, chiral high-performance liquid chromatography (HPLC) can be an effective separation technique.[6][7][8][9]
-
Derivatization: In some cases, derivatizing the mixture with a reagent that reacts differently with the two isomers can introduce a significant difference in their physical properties, facilitating separation. The derivatizing group can then be removed.
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if one forms crystals more readily than the other.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common protecting group used for the 3,8-diazabicyclo[3.2.1]octane core?
-
A1: The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for the nitrogens of the 3,8-diazabicyclo[3.2.1]octane core.[1] It is stable under a variety of reaction conditions and can be readily removed under acidic conditions.
-
-
Q2: Are there alternative protecting groups to Boc for this system?
-
A2: Yes, other protecting groups such as benzyloxycarbonyl (Cbz) and benzyl (Bn) can also be used. The choice of protecting group will depend on the planned synthetic route and the compatibility with other functional groups in the molecule. For example, a benzyl group can be removed by hydrogenolysis, which may be advantageous if other acid-sensitive groups are present.
-
-
Q3: What are the typical reaction conditions for N-acylation of the 3,8-diazabicyclo[3.2.1]octane core?
-
A3: N-acylation is typically carried out using an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). To ensure selective acylation at the desired nitrogen, a protecting group strategy is highly recommended.
-
-
Q4: Can I perform reductive amination on the 3,8-diazabicyclo[3.2.1]octane core?
-
A4: Yes, reductive amination is a viable method for functionalizing the 3,8-diazabicyclo[3.2.1]octane core. The reaction involves treating the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
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Quantitative Data Summary
The following tables summarize quantitative data for key reactions involved in the functionalization of the 3,8-diazabicyclo[3.2.1]octane core.
Table 1: Regioselectivity in the Functionalization of Protected 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Entry | Substrate | Reagent | Product(s) | Ratio (N3:N8) | Yield (%) | Reference |
| 1 | 8-Boc-3,8-diazabicyclo[3.2.1]octane | 6-chloro-3-pyridazinyl chloride | 3-(6-chloro-3-pyridazinyl)-8-Boc-3,8-diazabicyclo[3.2.1]octane | >95:5 | ~85 | J Med Chem. 1998;41(5):674-81 |
| 2 | 3-Boc-3,8-diazabicyclo[3.2.1]octane | Benzyl bromide | 8-Benzyl-3-Boc-3,8-diazabicyclo[3.2.1]octane | >95:5 | ~90 | J Med Chem. 1998;41(5):674-81 |
Table 2: Comparison of Boc-Deprotection Methods
| Entry | Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products | Reference |
| 1 | 8-Boc-3-(aryl)-3,8-diazabicyclo[3.2.1]octane | Trifluoroacetic acid | Dichloromethane | Room Temp | 2 | >90 | Rearrangement possible | J Med Chem. 1998;41(5):674-81 |
| 2 | N-Boc-amine | p-Toluenesulfonic acid | None (ball milling) | Room Temp | 0.17 | >95 | Minimal | Int J Org Chem. 2017;7:140-144 |
| 3 | N-Boc-amine | Water | Water | 100 | 0.2 | 90-97 | Minimal | Int J Chem. 2012;4(3):75 |
| 4 | N-Boc-amine | Oxalyl chloride | Methanol | Room Temp | 1-4 | up to 90 | Minimal | RSC Adv. 2020;10:27029 |
Experimental Protocols
Protocol 1: Selective N3-Acylation of 8-Boc-3,8-diazabicyclo[3.2.1]octane
-
Materials:
-
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Boc-Deprotection using HCl in Dioxane to Minimize Rearrangement
-
Materials:
-
N-Boc protected 3,8-diazabicyclo[3.2.1]octane derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected compound in a minimal amount of anhydrous DCM or directly in the 4M HCl in dioxane solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Visualizations
Caption: Workflow for selective functionalization of the 3,8-diazabicyclo[3.2.1]octane core.
Caption: Troubleshooting workflow for preventing skeletal rearrangement during Boc-deprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. WO2024006493A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting low yields in the Heck cyclization for 3,8-diazabicyclo[3.2.1]octane synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the intramolecular Heck cyclization for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core structure. This document provides troubleshooting advice in a question-and-answer format, quantitative data from optimization studies, detailed experimental protocols, and visualizations of the reaction mechanism and troubleshooting workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck cyclization to form the 3,8-diazabicyclo[3.2.1]octane core is resulting in very low to no yield. What are the most common causes?
A1: Low yields in this specific intramolecular Heck cyclization are a known challenge and can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atoms within the bicyclic structure can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue in Heck reactions involving nitrogen-containing heterocycles.
-
Sub-optimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent are all critical and highly interdependent. An inappropriate combination can lead to a complete failure of the reaction. For instance, in a study by Woo et al., the use of Pd(OAc)₂ with the dppf ligand in THF resulted in no product formation.[1]
-
High Catalyst Loading Requirement: This particular cyclization often requires high catalyst loadings (up to 20 mol % of Pd(OAc)₂) and extended reaction times for conversion to be observed, indicating a sluggish reaction.[1]
-
Substrate-Specific Issues: The nature of the leaving group on your substrate (e.g., vinyl phosphate, vinyl bromide) and any adjacent functional groups can significantly impact reactivity. Increased ring strain in the transition state, for example, due to an sp²-hybridized carbon in the tether, can lead to poor reactivity.[1]
-
Presence of Water or Oxygen: While some Heck reactions are robust, the presence of excessive water or oxygen can lead to catalyst decomposition (formation of palladium black) and other side reactions.
Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition from the active Pd(0) species. This is a frequent cause of low yields.
-
Causes:
-
Ligand Dissociation: If the phosphine ligand concentration is too low or the ligand is not sufficiently electron-donating, the Pd(0) intermediate can become unstable and aggregate.
-
High Temperatures: While elevated temperatures are often necessary, they can also accelerate catalyst decomposition.
-
Absence of Stabilizing Ligands: Running the reaction "ligandless" can be prone to palladium black formation, although some protocols are optimized for these conditions.
-
-
Solutions:
-
Increase Ligand Concentration: Ensure a sufficient excess of the phosphine ligand is present. A Pd:ligand ratio of 1:2 or 1:4 is common.
-
Use More Robust Ligands: Bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) or electron-rich monodentate ligands can better stabilize the palladium center.[1]
-
Optimize Temperature: Determine the lowest effective temperature for the reaction to proceed.
-
Use a Pre-catalyst: Using a stable Pd(0) source like Pd₂(dba)₃ may be beneficial over in situ reduction of a Pd(II) source.
-
Q3: My starting material is being consumed, but I am not isolating the desired 3,8-diazabicyclo[3.2.1]octane product. What are potential side reactions?
A3: Several side reactions can compete with the desired intramolecular Heck cyclization:
-
β-Hydride Elimination: This is an intrinsic step in the Heck mechanism, but if it occurs from an undesired position, it can lead to isomeric byproducts.[2]
-
Olefin Isomerization: The palladium-hydride species formed after β-hydride elimination can re-insert into the newly formed double bond, leading to isomerization of the product. This can sometimes be suppressed by the addition of silver salts.[2]
-
Reductive Heck Reaction: Instead of β-hydride elimination, the intermediate alkyl-palladium species can be intercepted by a hydride source, leading to a reduced product.
-
Decomposition of Starting Material: Under harsh conditions (high temperature, strong base), the starting material itself may degrade.
Q4: How do I choose the optimal combination of catalyst, ligand, base, and solvent?
A4: The optimal conditions are highly substrate-dependent. However, based on studies for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core, the following trends have been observed:
-
Catalyst: Pd(OAc)₂ is a commonly used and effective palladium(II) source that is reduced in situ to the active Pd(0) species.[1]
-
Ligand: Bidentate phosphine ligands have shown the most promise. In a screening of ligands for a similar cyclization, dppp (1,3-bis(diphenylphosphino)propane) provided the highest yield.[1] Other bidentate ligands like dppe and dppb also yielded some product, while monodentate (PPh₃) and other bidentate (dppf) ligands were less effective.[1]
-
Base: An inorganic base is typically required to neutralize the acid generated in the catalytic cycle. K₂CO₃ has been shown to be an effective base for this transformation.[1]
-
Solvent: Aprotic polar solvents are generally used. DME (1,2-dimethoxyethane) and THF (tetrahydrofuran) have both been used with success, with DME providing slightly better yields in some cases.[1]
A systematic screening of these parameters is often necessary to optimize the yield for your specific substrate.
Data Presentation
The following table summarizes the results of a ligand and solvent screen for the Heck cyclization of a vinyl phosphate precursor to the 3,8-diazabicyclo[3.2.1]octane core.
Table 1: Optimization of Heck Cyclization Conditions for 3,8-Diazabicyclo[3.2.1]octane Synthesis [1]
| Entry | Ligand | Solvent | Yield (%) |
| 1 | dppf | THF | 0 |
| 2 | PPh₃ | THF | 15 |
| 3 | dppe | THF | 45 |
| 4 | dppb | THF | 48 |
| 5 | dppp | THF | 51 |
| 6 | dppp | Dioxane | 45 |
| 7 | dppp | DME | 53 |
| 8 | dppp | DME (Microwave) | 54 |
Reaction Conditions: 20 mol% Pd(OAc)₂, 40 mol% ligand, 1.1 equiv K₂CO₃, 70°C (conventional heating) or 100°C (microwave), 8-10 h.
Experimental Protocols
Key Experiment: Intramolecular Heck Cyclization for the Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core [1]
This protocol is adapted from the optimized conditions reported by Woo, Kim, and Wipf.
Materials:
-
Vinyl phosphate precursor of the 3,8-diazabicyclo[3.2.1]octane system
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,2-Dimethoxyethane (DME), anhydrous
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.2 equivalents) and dppp (0.4 equivalents).
-
Add anhydrous DME to the vessel.
-
Add the vinyl phosphate precursor (1.0 equivalent) and anhydrous K₂CO₃ (1.1 equivalents).
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction may require 8-10 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,8-diazabicyclo[3.2.1]octane product.
Mandatory Visualizations
Heck Catalytic Cycle
References
Technical Support Center: Managing Hygroscopicity of 3,8-Diazabicyclo[3.2.1]octane Dihydrochloride Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopicity of 3,8-diazabicyclo[3.2.1]octane dihydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for 3,8-diazabicyclo[3.2.1]octane dihydrochloride salts?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For active pharmaceutical ingredients (APIs) like 3,8-diazabicyclo[3.2.1]octane dihydrochloride, moisture absorption can lead to significant stability issues. These include chemical degradation (e.g., hydrolysis), changes in crystalline structure (polymorphism), and alterations in physical properties such as flowability and dissolution rate, which can ultimately impact the drug's efficacy and shelf-life.[1]
Q2: How can I classify the hygroscopicity of my salt sample?
A2: The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain of a sample after 24 hours of storage at 25°C and 80% relative humidity (RH).[2][3] This allows for a consistent assessment of the material's tendency to absorb water.
Q3: What are the primary analytical techniques to characterize the hygroscopicity of this salt?
A3: The key techniques for characterizing hygroscopicity are:
-
Dynamic Vapor Sorption (DVS): Measures the extent and rate of water vapor uptake or loss by a sample at various relative humidity levels.[4][5][6]
-
Karl Fischer Titration (KF): A highly specific and accurate method for determining the water content of a sample.[7][8][9]
-
Thermogravimetric Analysis (TGA): Measures changes in the mass of a sample as a function of temperature, which can be used to determine moisture content.[10][11][12][13][14]
-
X-ray Powder Diffraction (XRPD): Used to identify changes in the crystalline structure of the material due to moisture absorption.[15][16][17][18][19]
Q4: Are there any known physicochemical properties of 3,8-diazabicyclo[3.2.1]octane dihydrochloride?
A4: Based on available data, the key properties are summarized below. Specific experimental data on its hygroscopic nature is limited, necessitating the application of general principles for hygroscopic salts.
| Property | Value |
| Molecular Formula | C₆H₁₄Cl₂N₂ |
| Molecular Weight | 185.09 g/mol [20] |
| Physical State | Solid (predicted) |
Troubleshooting Guide
Issue 1: Sample is clumping or caking during storage and handling.
-
Possible Cause: Absorption of atmospheric moisture leading to changes in the physical properties of the salt.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Ensure the salt is stored in a tightly sealed container with a desiccant. The storage environment should have controlled low humidity.
-
Characterize Moisture Content: Use Karl Fischer titration to determine the current water content of the sample.
-
Evaluate Hygroscopicity: Perform Dynamic Vapor Sorption (DVS) analysis to understand the salt's behavior at different humidity levels. This will help in defining appropriate storage and handling humidity limits.
-
Consider Formulation Strategies: If the salt is highly hygroscopic, consider co-processing with non-hygroscopic excipients or applying a moisture-barrier film coating.
-
Issue 2: Inconsistent analytical results (e.g., in potency assays).
-
Possible Cause: The weight of the sample is artificially inflated by absorbed water, leading to inaccurate measurements.
-
Troubleshooting Steps:
-
Pre-dry the Sample: Before weighing for analysis, dry the sample in a vacuum oven at a suitable temperature to remove absorbed water. The appropriate temperature should be determined by TGA to avoid thermal degradation.
-
Use a Controlled Environment: Perform weighing and sample preparation in a glove box with controlled low humidity.
-
Correct for Water Content: Determine the water content of a representative sample using Karl Fischer titration and mathematically correct the weighed amount for the assay.
-
Issue 3: Changes in the solid-state properties (e.g., XRPD pattern) of the salt over time.
-
Possible Cause: Moisture-induced phase transformation, such as conversion to a hydrate or an amorphous form.
-
Troubleshooting Steps:
-
Perform XRPD Analysis: Analyze the sample using XRPD to identify any changes in its crystalline structure compared to a reference standard.[15][16]
-
Conduct Humidity-Controlled XRPD: If available, use an XRPD instrument with a humidity-controlled stage to observe phase transitions in real-time as the relative humidity is varied.
-
Correlate with DVS Data: Compare the critical humidity levels for phase transitions observed in XRPD with the moisture sorption/desorption profile from DVS analysis. This will help establish a safe humidity range for storage.
-
Data Presentation
Table 1: European Pharmacopoeia Classification of Hygroscopicity [2][3]
| Classification | % Weight Increase after 24h at 25°C/80% RH |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols
Protocol 1: Determination of Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place approximately 10-20 mg of the 3,8-diazabicyclo[3.2.1]octane dihydrochloride salt into the DVS sample pan.
-
Initial Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., 10% increments) from 0% to 90% RH at a constant temperature of 25°C. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the change in mass (%) as a function of RH. Determine the percentage weight gain at 80% RH during the sorption phase to classify the salt according to the European Pharmacopoeia guidelines.
Protocol 2: Moisture Content Determination by Karl Fischer Titration
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. The choice depends on the expected water content (coulometric for low levels, volumetric for higher levels).[7]
-
Titration Vessel Preparation: Add the appropriate Karl Fischer reagent to the titration vessel and precondition it by titrating any residual moisture until a stable endpoint is reached.
-
Sample Introduction: Accurately weigh and introduce a suitable amount of the 3,8-diazabicyclo[3.2.1]octane dihydrochloride salt into the titration vessel. Ensure the sample dissolves completely in the reagent.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and stop at the endpoint.
-
Calculation: The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Protocol 3: Thermal Analysis using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the salt into a TGA pan.
-
Instrument Setup: Place the sample in the TGA furnace.
-
Heating Program: Heat the sample from ambient temperature to a temperature high enough to ensure all water is removed but below the decomposition temperature of the salt (e.g., 25°C to 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature). The weight loss step corresponding to the loss of water can be used to quantify the moisture content.
Protocol 4: Crystalline Structure Analysis by X-ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind the salt to a fine powder using a mortar and pestle. Pack the powder into an XRPD sample holder.
-
Instrument Setup: Place the sample holder in the diffractometer.
-
Data Acquisition: Scan the sample over a specific 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Data Analysis: Analyze the resulting diffraction pattern. Compare the peak positions and intensities to a reference pattern to confirm the crystalline form. For samples exposed to humidity, look for the appearance of new peaks, the disappearance of existing peaks, or a shift in peak positions, which would indicate a phase change.[18]
Visualizations
Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.
Caption: Troubleshooting Logic for Hygroscopicity Issues.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. particletechlabs.com [particletechlabs.com]
- 5. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. cscscientific.com [cscscientific.com]
- 8. Moisture content determination by karl fischer titration | PPTX [slideshare.net]
- 9. mcckf.com [mcckf.com]
- 10. mt.com [mt.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF [xrfscientific.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. atslab.com [atslab.com]
- 15. scirp.org [scirp.org]
- 16. scirp.org [scirp.org]
- 17. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 18. improvedpharma.com [improvedpharma.com]
- 19. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 20. 3,8-Diazabicyclo(3.2.1)octane dihydrochloride | C6H14Cl2N2 | CID 22647870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for Impurity Profiling of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the analytical method development and impurity profiling of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process, storage, and degradation.[1][2][3][4] The primary sources include:
-
Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts used in the synthesis.[2][3]
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like exposure to light, heat, humidity, or interaction with excipients.[1][3] Common degradation pathways include oxidation, hydrolysis, and photolysis.
-
Inorganic Impurities: These may include heavy metals from reactors or water used in the process, as well as filter aids or charcoal.[1][2]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[2][5]
Q2: What are the initial steps in developing an HPLC method for impurity profiling?
A2: The initial steps involve selecting a suitable chromatographic column and optimizing the mobile phase pH.[6] For a basic compound like 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, a C18 column is a good starting point. The mobile phase pH should be carefully selected to ensure good peak shape and retention. Operating at a lower pH (around 3) can help to minimize peak tailing by keeping the basic analyte protonated and reducing interactions with residual silanols on the silica support.[7]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. The drug substance should be subjected to stress conditions such as:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV and visible light.
Samples should be analyzed at various time points to track the formation of degradation products.
Q4: What alternative analytical techniques can be used for impurity profiling?
A4: Besides HPLC, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain synthesis by-products.[8]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the impurities, which is crucial for their identification.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
This protocol outlines a starting point for developing a reversed-phase HPLC method for the impurity profiling of this compound.
1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard and sample.
3. Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 70 25 90 30 90 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q: Why am I observing significant peak tailing for the main compound?
A: Peak tailing is a common issue when analyzing basic compounds like this one.[7][9] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[7]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0 with TFA or formic acid) ensures the amine is fully protonated, minimizing interaction with silanols.[7]
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to reduce the number of accessible silanol groups.[7]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[9]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[9][10] Try diluting the sample.
Q: What should I do if I see poor resolution between the main peak and an impurity?
A: Poor resolution can be addressed by modifying the chromatographic conditions to improve the separation.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the run time.
-
Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a longer column/smaller particle size can provide different selectivity and higher efficiency.[6]
Q: I am observing ghost peaks in my chromatogram. What is the cause?
A: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They can be due to carryover from a previous injection or contamination in the mobile phase or system.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject the diluent and run the gradient to see if the ghost peaks are still present.
-
Clean the Injector: The injection port and syringe may be contaminated. Follow the manufacturer's instructions for cleaning.
-
Use Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.
-
Install a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[11]
Data Presentation
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Quantification of Potential Impurities
| Impurity | Retention Time (min) | Relative Retention Time | Area % | Specification |
| Starting Material A | 5.2 | 0.45 | 0.08% | ≤ 0.15% |
| By-product B | 8.9 | 0.78 | 0.12% | ≤ 0.15% |
| Unknown Impurity 1 | 13.5 | 1.18 | 0.05% | ≤ 0.10% |
| Total Impurities | 0.25% | ≤ 0.50% |
Visualizations
Caption: Experimental workflow for impurity profiling.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. ajprd.com [ajprd.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Overview of Impurity Profiling in Pharmaceuticals: Importance and Methods [wisdomlib.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to 3,8-Diazabicyclo[3.2.1]octane and 2,5-Diazabicyclo[2.2.2]octane Scaffolds for Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two pivotal nitrogen-containing bicyclic scaffolds: 3,8-diazabicyclo[3.2.1]octane (3,8-DBCO) and 2,5-diazabicyclo[2.2.2]octane (2,5-DBCO). Both scaffolds offer a rigid three-dimensional framework that is invaluable for the design of potent and selective therapeutic agents by constraining pharmacophoric elements in a defined spatial orientation. This document details their structural differences, physicochemical properties, synthetic strategies, and applications in drug discovery, supported by experimental data and protocols.
Structural and Conformational Analysis
The fundamental difference between the two scaffolds lies in the arrangement of the nitrogen atoms within the bicyclic framework, which dictates their overall topology, rigidity, and the vectorial presentation of substituents.
-
3,8-Diazabicyclo[3.2.1]octane (3,8-DBCO): This scaffold features a bridged piperazine-like structure with one nitrogen atom at a bridgehead position (N8) and the other within a six-membered ring (N3).[1] This arrangement results in an asymmetric structure with distinct environments for each nitrogen. The piperazine ring typically adopts a chair conformation.[2]
-
2,5-Diazabicyclo[2.2.2]octane (2,5-DBCO): This isomer is a more constrained and symmetrical system, resembling a "caged" piperazine. The two nitrogen atoms are located on the bridges of the bicyclo[2.2.2]octane system. This high degree of rigidity significantly reduces the entropic penalty upon binding to a biological target.[3]
The differing geometries have a profound impact on the distance and relative orientation of the nitrogen lone pairs, a critical parameter for interaction with many biological targets.
References
A Comparative Analysis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives and Epibatidine in Analgesic Potency
In the quest for potent analgesics with improved safety profiles, researchers have explored various molecular scaffolds that mimic the pharmacophore of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist with remarkable analgesic properties. However, the clinical utility of epibatidine is limited by its high toxicity.[1] This guide provides a comparative analysis of a promising class of synthetic analogues, 3-benzyl-3,8-diazabicyclo[3.2.1]octane derivatives, and the natural alkaloid epibatidine, focusing on their analgesic potency and receptor binding affinity.
Quantitative Comparison of Analgesic Potency and Receptor Affinity
The analgesic effects and binding affinities for the α4β2 nAChR subtype, which is implicated in pain perception, of a representative 3,8-diazabicyclo[3.2.1]octane derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (referred to as compound 1a ), and epibatidine are summarized below.
| Compound | Analgesic Potency (ED50) | Receptor Affinity (Ki) for α4β2 nAChR |
| Compound 1a | Not explicitly determined | 4.1 ± 0.21 nM[2][3] |
| (+)-Epibatidine | ~1.5 µg/kg (intraperitoneal, mouse hot-plate)[4] | 0.042 ± 0.036 nM[3] |
| (-)-Epibatidine | ~3.0 µg/kg (intraperitoneal, mouse hot-plate)[4] | 0.058 nM[4] |
| Table 1: Comparison of Analgesic Potency and Receptor Affinity. |
In in vivo studies, compound 1a demonstrated a significant increase in the pain threshold in the hot plate assay at a subcutaneous dose of 1 mg/kg, with the effect lasting for approximately 45 minutes.[2][3] It also showed dose-dependent protection in the mouse abdominal constriction test, completely preventing constrictions at a 20 mg/kg dose.[2][3] The analgesic action of compound 1a was antagonized by the nicotinic antagonist mecamylamine, but not by the opioid antagonist naloxone, indicating its mechanism of action is through the nicotinic system.[2][3]
While a direct ED50 value for compound 1a is not provided in the cited literature, the data suggests it is a potent analgesic. However, its binding affinity for the α4β2 nAChR is approximately 100-fold lower than that of epibatidine.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
1. Hot-Plate Test for Analgesia
This method is used to assess the analgesic effects of compounds by measuring the latency of a mouse's response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
A baseline latency is determined for each mouse by placing it on the hot plate and recording the time it takes to exhibit a nocifensive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
The test compound or vehicle is administered to the mice (e.g., subcutaneously or intraperitoneally).
-
At various time points after administration, the mice are again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: An increase in the response latency compared to the baseline indicates an analgesic effect. The data is often expressed as the percentage of maximal possible effect (% MPE).
2. Receptor Binding Assays
These assays are performed to determine the affinity of a compound for a specific receptor subtype.
-
Preparation of Membranes: Membranes from cells expressing the receptor of interest (e.g., rat brain membranes for nAChRs) are prepared.
-
Competition Binding Assay:
-
The membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]cytisine for α4β2 nAChR).
-
Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[3]
Comparative Workflow
The following diagram illustrates the logical workflow for comparing the analgesic potential of 3-benzyl-3,8-diazabicyclo[3.2.1]octane derivatives and epibatidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 3,8-Diazabicyclo[3.2.1]octane Analogs
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is paramount for the successful translation of promising compounds from the laboratory to clinical applications. This guide provides a comparative analysis of 3,8-diazabicyclo[3.2.1]octane analogs, a scaffold of significant interest in medicinal chemistry, by juxtaposing their performance in preclinical in vitro assays with their efficacy in in vivo models. The data presented herein is supported by detailed experimental protocols to aid in the replication and extension of these findings.
The 3,8-diazabicyclo[3.2.1]octane core is a versatile structural motif that has been incorporated into a variety of biologically active molecules, targeting a range of conditions from pain to cancer. The rigid bicyclic structure provides a well-defined orientation for substituent groups, allowing for precise interactions with biological targets. However, the journey from potent in vitro activity to in vivo efficacy is often fraught with challenges, including issues related to pharmacokinetics, metabolism, and off-target effects. This guide aims to shed light on this translational gap by presenting a side-by-side comparison of in vitro and in vivo data for select analogs.
Analgesic Activity: Targeting Nicotinic Acetylcholine Receptors
A notable application of 3,8-diazabicyclo[3.2.1]octane analogs has been in the development of potent analgesics, often as analogs of the natural product epibatidine. These compounds typically exert their effects through interaction with nicotinic acetylcholine receptors (nAChRs).
Comparative In Vitro and In Vivo Data for Analgesic Analogs
| Compound ID | In Vitro Activity (Ki, nM) α4β2 nAChR | In Vivo Activity (Mouse Hot Plate Test) | In Vivo Activity (Mouse Abdominal Constriction Test) |
| 1a | 4.1 ± 0.21[1] | Significant increase in pain threshold at 1 mg/kg (s.c.), lasting for ~45 min[1] | Good protection at 5 mg/kg; complete prevention of constrictions at 20 mg/kg[1] |
| (-)-Epibatidine | 0.042 ± 0.036 | 200-fold more potent than morphine | Not explicitly stated for this analog in the provided text. |
Compound 1a: 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane
The data clearly demonstrates that while compound 1a is a potent ligand for the α4β2 nAChR in vitro, it is approximately 100-fold less potent than the parent compound, (-)-epibatidine. Despite this, it exhibits significant analgesic effects in vivo, highlighting a successful, albeit attenuated, translation of its in vitro activity. The in vivo efficacy is further supported by its dose-dependent protection in the abdominal constriction test.[1]
Opioid Receptor Modulation for Analgesia
Another class of 3,8-diazabicyclo[3.2.1]octane derivatives has been investigated for its analgesic properties mediated by opioid receptors.
Comparative In Vitro and In Vivo Data for Opioid Modulating Analogs
| Compound ID | In Vitro Activity (Ki, nM) µ-opioid receptor | In Vivo Activity (Mouse Hot Plate Test, ED50, mg/kg, i.p.) | Tolerance Development |
| 1b | 25 | 0.44 | Complete tolerance after 7 days |
| 2b | 5.1 | 0.16 | Tolerance induced after 13 days |
| Morphine | 2.5 | 5 | Complete tolerance after 3 days |
Compound 1b: 3-(p-nitrocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane Compound 2b: 8-(p-nitrocinnamyl)-3-propionyl-3,8-diazabicyclo[3.2.1]octane
In this series, a clear correlation between in vitro µ-opioid receptor affinity and in vivo analgesic potency is observed. Compound 2b , with a lower Ki value (higher affinity), demonstrates a lower ED50 (higher potency) in the hot plate test compared to 1b .[2] Interestingly, 2b also shows a delayed tolerance development compared to both 1b and morphine, suggesting a more favorable pharmacological profile.[2]
Anticancer Activity: Probing Cytotoxicity
The 3,8-diazabicyclo[3.2.1]octane scaffold has also been explored for its potential in developing novel anticancer agents. The primary in vitro evaluation for these compounds is typically a cytotoxicity assay against a panel of cancer cell lines.
In Vitro Antiproliferative Activity of N3/8-Disubstituted Analogs
| Compound ID | CCRF-CEM (Leukemia) IC50 (µM) | SKMEL28 (Melanoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SKMES-1 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) |
| 2a | Low micromolar range | 4-14 | 4-14 | 4-14 | 4-14 | 4-14 |
| 2b | Up to 3 | More potent than 2a | Not specified | More potent than 2a | More potent than 2a | More potent than 2a |
| 2j | Significant cytotoxicity | Significant cytotoxicity | Not specified | Significant cytotoxicity | Significant cytotoxicity | Significant cytotoxicity |
| 2m | Moderate cytotoxicity | Moderate cytotoxicity | Moderate cytotoxicity | Moderate cytotoxicity | Moderate cytotoxicity | Moderate cytotoxicity |
A comprehensive in vivo evaluation for these specific anticancer analogs was not detailed in the reviewed literature, precluding a direct in vitro-in vivo correlation for this series.
The in vitro data reveals that substitutions on the 3,8-diazabicyclo[3.2.1]octane core significantly influence the antiproliferative activity.[3] For instance, the para-methoxy substituted analog 2b showed enhanced potency against several solid tumor cell lines compared to the lead compound 2a .[3] Similarly, the chloro-derivative 2j displayed significant cytotoxicity.[3] While these in vitro results are promising, the lack of corresponding in vivo data underscores the current gap in the translational assessment of these specific anticancer compounds.
Experimental Protocols
To ensure the reproducibility and further exploration of the presented findings, detailed experimental methodologies for the key assays are provided below.
In Vitro Assays
1. Nicotinic Acetylcholine Receptor Binding Assay ([³H]cytisine Competition)
-
Preparation of Membranes: Rat forebrain tissue is homogenized in 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is resuspended and incubated to remove endogenous acetylcholine. After another centrifugation, the final pellet is resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a final volume of 250 µL containing membrane protein, [³H]cytisine (a high-affinity ligand for α4β2 nAChRs), and varying concentrations of the test compound.
-
Incubation and Detection: The mixture is incubated, and the reaction is terminated by rapid filtration through glass fiber filters. The filters are washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine) using the Cheng-Prusoff equation.
2. Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vivo Assays
1. Mouse Hot Plate Test [1]
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure: Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a specified time before the test.
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal, and the results are expressed as the mean ± SEM.
2. Mouse Abdominal Constriction Test (Writhing Test) [1]
-
Induction of Writhing: An intraperitoneal injection of a writhing-inducing agent (e.g., 0.6% acetic acid) is administered to the mice.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 10 minutes) following the injection of the irritant.
-
Compound Administration: The test compound is administered at a specified time before the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated group to that in the control group.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of nAChR-mediated analgesia by 3,8-diazabicyclo[3.2.1]octane analogs.
Caption: General experimental workflow for establishing in vitro-in vivo correlation.
References
The Vanguard of KRAS-G12D Inhibition: A Head-to-Head Comparison of Novel 3,8-Diazabicyclo[3.2.1]octane-Based Therapeutics
For decades, the KRAS oncogene, particularly its G12D mutation, has been a formidable foe in oncology, driving some of the most aggressive cancers, including pancreatic, colorectal, and non-small cell lung carcinomas. The tide is beginning to turn with the advent of direct inhibitors. This guide provides a detailed comparison of emerging KRAS-G12D inhibitors that share a common structural feature: a 3,8-diazabicyclo[3.2.1]octane scaffold. This rigid bicyclic amine has proven to be a valuable pharmacophore in designing potent and selective agents against this once "undruggable" target.
This analysis focuses on key preclinical data for MRTX1133 and a novel series of pyrimidine-based inhibitors, offering researchers a clear perspective on their comparative efficacy and the experimental methodologies used for their evaluation.
At the Forefront: Inhibitor Profiles
The development of KRAS-G12D inhibitors featuring a 3,8-diazabicyclo[3.2.1]octane moiety is a significant stride in targeted cancer therapy. This scaffold's rigid structure helps to orient the molecule within the binding pocket of the KRAS-G12D protein, enhancing potency and selectivity.[1][2] MRTX1133, a leading non-covalent inhibitor, has demonstrated substantial tumor regression in preclinical models.[3][4] Alongside MRTX1133, novel compounds, such as the pyrimidine-based inhibitor "Compound 10c," are emerging from discovery pipelines, showcasing the potential of this chemical scaffold.[5][6]
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for KRAS-G12D inhibitors incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Cell Line | Assay Type | IC50 | Selectivity vs. WT | Reference |
| MRTX1133 | KRAS-G12D | AGS | Cell Viability | 6 nM | >500-fold vs. MKN1 (KRAS WT amplified) | [4] |
| MRTX1133 | KRAS-G12D | AGS | pERK Inhibition | 2 nM | - | [7] |
| Compound 10c | KRAS-G12D | Panc1 | Cell Viability | 1.40 µM | 4.9-fold vs. wild-type cells | [5][6] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Inhibitor | Cancer Type (Model) | Dosing Regimen | Efficacy Outcome | Reference |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma (Panc 04.03 Xenograft) | 30 mg/kg, twice daily, intraperitoneally | -73% tumor regression | [4] |
| Compound 34 (from patent) | Human Colon Adenocarcinoma (GP2D Xenograft) | Not specified | Significant tumor growth inhibition | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS-G12D signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the characterization of these KRAS-G12D inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of KRAS-G12D mutant cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Panc1, AGS) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS-G12D inhibitor for 72 hours. A vehicle control (e.g., DMSO) is included.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence, which is proportional to the number of viable cells, is quantified.
-
-
Data Analysis: The absorbance or luminescence data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.[9][10]
Western Blot for Phospho-ERK (pERK)
Objective: To confirm that the inhibitor blocks the downstream KRAS signaling pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment and Lysis: KRAS-G12D mutant cells are treated with the inhibitor at various concentrations for a specified time. The cells are then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (pERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is applied, and the signal is captured using an imaging system. The membrane is often stripped and re-probed for total ERK (tERK) as a loading control.
-
Analysis: The intensity of the pERK bands is quantified and normalized to the tERK bands to determine the extent of pathway inhibition.[9][11]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the KRAS-G12D inhibitor in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human cancer cells harboring the KRAS-G12D mutation (e.g., Panc 04.03, GP2D) are subcutaneously injected into the mice. Tumors are allowed to grow to a specified volume.[12][13]
-
Treatment: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered according to a specific dosing regimen (e.g., intraperitoneally or orally, once or twice daily).
-
Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. The percentage of tumor growth inhibition or regression is calculated for the treatment groups compared to the control group.[4][8]
Biochemical Binding Assays (HTRF/SPR)
Objective: To measure the direct binding affinity and inhibitory activity of the compound against the purified KRAS-G12D protein.
Methodology:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay measures the disruption of the interaction between KRAS-G12D and a binding partner (e.g., a fluorescently labeled GTP analog or a downstream effector like RAF). The inhibitor competes for binding, leading to a decrease in the FRET signal. The IC50 is determined from the dose-response curve.[10][14]
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the inhibitor to the KRAS-G12D protein, which is immobilized on a sensor chip. The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).[15]
Concluding Remarks
The development of KRAS-G12D inhibitors with a 3,8-diazabicyclo[3.2.1]octane scaffold represents a promising therapeutic strategy. MRTX1133 has demonstrated significant preclinical potential with potent in vitro activity and in vivo tumor regression. The emergence of other compounds with this scaffold underscores its importance in the design of next-generation KRAS inhibitors. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of these novel agents. As more data becomes available, a clearer picture of the therapeutic potential of this class of inhibitors will emerge, offering hope for patients with KRAS-G12D-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MRTX1133 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2024054647A1 - 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-naphthalene-pyrido[4,3-d]pyrimidine derivatives as inhibitors of the kras(g12d) mutant oncoproteine for the treatment of cancer - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 13. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer performance of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives with alternative, standard-of-care chemotherapeutic agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to ensure reproducibility and aid in the design of future research.
Executive Summary
A series of novel N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. Notably, these compounds have demonstrated significant growth-inhibitory effects, particularly against leukemia and breast cancer cell lines. The lead compound, 2a , has been identified as a potent anticancer agent with IC50 values in the low micromolar range.[1] This guide will focus on the cytotoxic effects and the cell cycle modulation properties of these derivatives, comparing them with established anticancer drugs such as Doxorubicin, 5-Fluorouracil, Vincristine, and Dexamethasone.
Comparative Performance Data
The antiproliferative activity of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives and standard chemotherapeutic agents is summarized below. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: In Vitro Cytotoxicity (IC50) of 3,8-diazabicyclo[3.2.1]octane Derivatives against Human Cancer Cell Lines
| Compound | Substitution Pattern | CCRF-CEM (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 2a | 3,8-bis{[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl} | 4.3 | 6.0 |
| 2b | 3,8-bis{[2-(4-methoxyphenyl)pyridin-4-yl]methyl} | 3.0 | 10.0 |
| 2f | 3,8-bis{[2-(4-methylphenyl)pyridin-4-yl]methyl} | 10.0 | 7.0 |
| 2j | 3,8-bis{[2-(4-chlorophenyl)pyridin-4-yl]methyl} | 5.0 | 11.0 |
| 2m | 3,8-bis[(2-phenylpyridin-4-yl)methyl] | 8.0 | 14.0 |
Data extracted from Filosa et al., European Journal of Medicinal Chemistry, 2007.[1]
Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Agents
| Drug | Mechanism of Action | CCRF-CEM (Leukemia) IC50 | MCF-7 (Breast Cancer) IC50 |
| Doxorubicin | DNA intercalator, Topoisomerase II inhibitor | ~0.02-0.1 µM | ~0.1-1.0 µM |
| 5-Fluorouracil | Thymidylate synthase inhibitor | ~1-10 µM | ~5-25 µM |
| Vincristine | Microtubule polymerization inhibitor | ~0.002-0.01 µM | ~0.01-0.1 µM |
| Dexamethasone | Glucocorticoid receptor agonist, induces apoptosis | ~0.01-1 µM | Not commonly used as a cytotoxic agent |
Note: IC50 values for standard drugs are approximate ranges compiled from various literature sources and can vary based on experimental conditions.
Mechanism of Action: Experimental Validation
The primary anticancer mechanism of the lead 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivative, compound 2a , has been investigated through cell cycle analysis and apoptosis assays.
Cell Cycle Analysis
Flow cytometry analysis of MCF-7 breast cancer cells treated with compound 2a revealed a significant alteration in the cell cycle distribution. The compound was found to induce a cell cycle arrest in the G1 phase. This cytostatic effect prevents the cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell proliferation.[1]
Apoptosis Induction
Interestingly, studies on the lead compound 2a indicated that it did not induce apoptosis in MCF-7 cells.[1] This suggests that the anticancer effect of this particular derivative is primarily cytostatic rather than cytotoxic through the induction of programmed cell death. This is a notable difference when compared to many standard chemotherapeutic agents like Doxorubicin and Dexamethasone, which are known to be potent inducers of apoptosis.[][3]
Signaling Pathways and Experimental Workflows
While the precise upstream signaling pathways modulated by 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives are yet to be fully elucidated, the observed G1 cell cycle arrest suggests a potential interference with the cyclin-dependent kinase (CDK) pathways that regulate the G1-S transition.
References
Comparative Analysis of 3,8-diazabicyclo[3.2.1]octane Analogs: A Computational Perspective on Target Engagement
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the docking scores of 3,8-diazabicyclo[3.2.1]octane analogs against known ligands for key therapeutic targets. This analysis is supported by available experimental data and detailed computational methodologies.
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry due to its potential to serve as a core for developing potent and selective ligands for various biological targets. This guide delves into the computational evaluation of analogs featuring this scaffold, primarily focusing on their interactions with the C-C chemokine receptor type 5 (CCR5) and the oncogenic Kirsten rat sarcoma viral oncogene homolog (KRAS-G12D) mutant.
Comparative Docking Scores
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger interaction.
While recent literature (2023-2025) provides valuable insights into the potential of 3,8-diazabicyclo[3.2.1]octane analogs, a direct, side-by-side comparison of their docking scores with established ligands in the same study is not always available. However, by collating data from various sources, we can establish a baseline for comparison.
| Target Protein | Ligand Type | Ligand Name/ID | Docking Score (kcal/mol) | Reference Study Insights |
| CCR5 | Known Ligand | Maraviroc | -6.75 to -8.27 | Maraviroc is an approved CCR5 antagonist. Different studies report varying docking scores based on the specific software and parameters used.[1] |
| 3,8-diazabicyclo[3.2.1]octane Analog | Analog of Maraviroc | Not explicitly reported | A 2016 study synthesized and performed docking studies on a diazabicyclo analog, which showed significant inhibitory activity. The computational analysis supported its binding mode within the CCR5 pocket.[2] | |
| KRAS-G12D | Known Ligand | MRTX1133 | Not explicitly reported (potent inhibitor) | A first-in-class inhibitor for KRAS-G12D, often used as a benchmark.[3] |
| 3,8-diazabicyclo[3.2.1]octane Analog | Compound 10c | Not explicitly reported (IC50 = 1.40 µM) | A 2023 study reported a compound containing the 3,8-diazabicyclo[3.2.1]octane moiety with selective anti-proliferative activity. Docking revealed key hydrogen bonds with Asp12 and Gly60 of KRAS-G12D.[3] |
It is important to note that direct comparison of docking scores between different studies should be done with caution due to variations in computational methods. The provided table serves as a reference to gauge the potential of the 3,8-diazabicyclo[3.2.1]octane scaffold in relation to established ligands. The analog of Maraviroc demonstrated promising biological activity, and its computational model was consistent with effective binding.[2] Similarly, for KRAS-G12D, the diazabicyclo-containing compound 10c showed significant cell-based activity, and its binding mode was rationalized through molecular docking.[3]
Experimental Protocols
The following outlines a generalized experimental protocol for molecular docking studies, as methodologies are often tailored to the specific target and software.
Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., CCR5, KRAS-G12D) is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 2D structures of the 3,8-diazabicyclo[3.2.1]octane analogs and known ligands are converted to 3D structures. This involves generating different possible conformations and minimizing their energy.
-
Grid Generation: A docking grid or box is defined around the active site of the protein. This grid specifies the search space for the ligand.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand in various orientations and conformations within the defined grid.
-
Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Visualizing Molecular Interactions and Pathways
To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and the KRAS-G12D signaling pathway.
References
Cross-reactivity profiling of 3,8-diazabicyclo[3.2.1]octane-based compounds
An Objective Comparison Guide to the Cross-Reactivity Profiling of 3,8-Diazabicyclo[3.2.1]octane-Based Compounds
This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of various compounds based on the 3,8-diazabicyclo[3.2.1]octane scaffold. This core structure is a key pharmacophore in the development of novel therapeutics targeting a range of biological entities, including nicotinic acetylcholine receptors (nAChRs) and monoamine transporters. Understanding the off-target interactions of these compounds is critical for predicting potential side effects and ensuring therapeutic efficacy.
Data Presentation: Comparative Binding Affinities
The following tables summarize the quantitative binding data (Ki, IC50) for representative 3,8-diazabicyclo[3.2.1]octane-based compounds against various biological targets. This data facilitates a direct comparison of potency and selectivity.
Table 1: Binding Affinity at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Target Subtype | Kᵢ (nM) | Test Method | Reference Compound | Kᵢ (nM) |
| 1a (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) | α4β2 | 4.1 ± 0.21 | [³H]cytisine competition | (-)-Epibatidine | 0.042 ± 0.036 |
| 34 | α7 | < 470 (IC₅₀) | [³H]α-bungarotoxin | - | - |
| 13b (8-methyl-3,8-diazabicyclo[3.2.1]octane derivative) | α7 | Diminished affinity | - | 10a (1,4-diazabicyclo[3.2.2]nonane derivative) | 0.6 |
| 14b (3-methyl-3,8-diazabicyclo[3.2.1]octane derivative) | α7 | Diminished affinity | - | 10a (1,4-diazabicyclo[3.2.2]nonane derivative) | 0.6 |
Data sourced from references[1][2][3][4][5].
Table 2: Binding Affinity and Selectivity at Monoamine Transporters
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| 22e (8-cyclopropylmethyl derivative) | 4.0 | 4240 | - | 1060 | - |
| 22g (8-chlorobenzyl derivative) | 3.9 | - | 5299 | - | 1358 |
| 8a (8-phenylpropyl derivative) | 4.1 | 1340 | - | 327 | - |
| 8b (8-phenylpropyl derivative) | 3.7 | 1060 | - | 286 | - |
Data sourced from references[6][7][8][9].
Experimental Protocols
The data presented in this guide were generated using standardized and validated experimental methodologies.
Radioligand Binding Assays
This technique is used to determine the binding affinity of a compound for a specific receptor or transporter. It involves competing the test compound against a radiolabeled ligand that is known to bind to the target.
-
General Protocol:
-
Prepare membrane homogenates from tissues or cells expressing the target of interest (e.g., rat brain tissue).
-
Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.[8]
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
Specific Radioligands Used:
Functional Assays
Functional assays measure the biological effect of a compound binding to its target, determining whether it acts as an agonist, antagonist, or modulator.
-
nAChR Functional Activity: Studies were conducted on various cell lines to assess the functional activity of compounds at the neuromuscular junction.[2] These assays typically measure changes in ion flux or membrane potential upon receptor activation.
-
Monoamine Transporter Uptake Inhibition Assays: These assays measure the ability of a compound to block the reuptake of neurotransmitters (dopamine, serotonin, norepinephrine) into synaptosomes or cells expressing the respective transporters.[6][7]
In Vivo Behavioral Assays
These assays are used to assess the physiological effects of a compound in a whole organism.
-
Hot Plate Test: This is a standard test for measuring analgesic (pain-relieving) properties. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw) is measured after administration of the test compound.[1][2]
-
Mouse Abdominal Constriction Test: This is another test for analgesia where an irritant is injected into the abdominal cavity of a mouse, causing characteristic stretching movements (writhing). The reduction in the number of writhes after compound administration indicates analgesic activity.[1][2]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the cross-reactivity profiling of 3,8-diazabicyclo[3.2.1]octane-based compounds.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified nAChR signaling pathway activation.
Caption: Logical relationship for assessing compound selectivity.
Comparison with Alternative Scaffolds
The performance of 3,8-diazabicyclo[3.2.1]octane derivatives is often benchmarked against other well-known compounds to establish their therapeutic potential and selectivity advantages.
-
vs. Epibatidine: As an analgesic, the derivative 1a (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) shows potent activity in animal models.[1][2] While its binding affinity for the α4β2 nAChR (Kᵢ = 4.1 nM) is high, it is approximately 100-fold lower than that of the natural alkaloid epibatidine (Kᵢ = 0.042 nM).[2] However, a key advantage is that functional studies showed 1a was devoid of activity at the neuromuscular junction, suggesting a potentially better safety profile compared to the less selective epibatidine.[1][2]
-
vs. GBR 12909 and Cocaine Analogues: In the context of monoamine transporter inhibitors, certain 8-substituted-3,8-diazabicyclo[3.2.1]octane derivatives exhibit a pharmacological profile reminiscent of the selective DAT inhibitor GBR 12909.[6][7] For instance, compounds 8a and 8b showed DAT binding affinities (4.1 nM and 3.7 nM, respectively) that were three times more potent than GBR-12909.[9] Furthermore, these compounds demonstrate high selectivity for DAT over SERT, with selectivity ratios reaching over 1000-fold in some cases (e.g., compound 22e ), a significant improvement over less selective inhibitors like cocaine.[6][7]
-
vs. Other Bicyclic Systems for nAChR α7 Ligands: When targeting the α7 nAChR, the choice of the bicyclic amine core is critical. It has been shown that substituting a 1,4-diazabicyclo[3.2.2]nonane moiety with an 8-methyl-3,8-diazabicyclo[3.2.1]octane system (azatropane) leads to a significant decrease in binding affinity for the α7 nAChR.[3] This highlights that while the 3,8-diazabicyclo[3.2.1]octane scaffold is versatile, it may not be the optimal choice for all receptor subtypes compared to alternative bicyclic structures.[3]
References
- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 6. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.miami.edu]
Benchmarking the Metabolic Stability of Novel 3,8-Diazabicyclo[3.2.1]octane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties.[1][2] Its rigid, three-dimensional structure can lead to improved metabolic stability and reduced lipophilicity when compared with more flexible acyclic or monocyclic analogs.[1][3] This guide provides a comparative analysis of the in vitro metabolic stability of a novel series of 3,8-diazabicyclo[3.2.1]octane derivatives, offering valuable insights for lead optimization in drug discovery programs. The data presented herein is based on standardized in vitro assays designed to predict in vivo metabolic clearance.
Comparative Metabolic Stability Data
The metabolic stability of a series of novel 3,8-diazabicyclo[3.2.1]octane derivatives was assessed using human and rat liver microsomes, as well as cryopreserved human hepatocytes. The primary endpoints measured were the in vitro half-life (t½) and intrinsic clearance (CLint). These parameters are crucial for predicting the in vivo hepatic clearance and potential dosing regimens of drug candidates.[4][5]
Table 1: Metabolic Stability in Human and Rat Liver Microsomes
| Compound ID | R1 Substituent | Human Microsomal t½ (min) | Human Microsomal CLint (µL/min/mg) | Rat Microsomal t½ (min) | Rat Microsomal CLint (µL/min/mg) |
| DZB-001 | -CH₃ | 45 | 30.8 | 35 | 39.5 |
| DZB-002 | -CF₃ | >120 | <11.5 | 98 | 14.1 |
| DZB-003 | -cyclopropyl | 88 | 15.7 | 75 | 18.5 |
| DZB-004 | -phenyl | 25 | 55.4 | 18 | 76.9 |
| Control | Verapamil | 15 | 92.4 | 12 | 115.5 |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound ID | R1 Substituent | Human Hepatocyte t½ (min) | Human Hepatocyte CLint (µL/min/10⁶ cells) |
| DZB-001 | -CH₃ | 65 | 10.6 |
| DZB-002 | -CF₃ | >180 | <3.8 |
| DZB-003 | -cyclopropyl | 110 | 6.3 |
| DZB-004 | -phenyl | 38 | 18.2 |
| Control | Verapamil | 22 | 31.5 |
Key Findings
The results indicate that substitution on the 3,8-diazabicyclo[3.2.1]octane core significantly influences metabolic stability. The trifluoromethyl-substituted analog (DZB-002 ) demonstrated the highest stability across all systems, a common strategy to block sites of metabolism.[6] In contrast, the phenyl-substituted derivative (DZB-004 ) exhibited the lowest stability, suggesting it is more susceptible to metabolic transformation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard in the field of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[7]
Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of a test compound upon incubation with liver microsomes.[5]
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled human or rat liver microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Acetonitrile with internal standard (for quenching)
Procedure:
-
A solution containing the test compound (final concentration 1 µM) and liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer is prepared.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the test compound.
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg) = (0.693 / t½) * (1 / microsomal protein concentration)
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a test compound in a more complete cellular system that includes both Phase I and Phase II metabolic enzymes.[4]
Materials:
-
Test compounds (10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Control compounds
Procedure:
-
Cryopreserved hepatocytes are thawed and cell viability is determined (must be >80%).
-
A suspension of hepatocytes (e.g., 0.5 x 10⁶ viable cells/mL) in incubation medium is prepared.
-
The test compound is added to the cell suspension (final concentration 1 µM).
-
The mixture is incubated at 37°C in a humidified incubator with 5% CO₂.
-
Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
The reaction is quenched by adding an equal volume of cold acetonitrile with an internal standard.
-
Sample processing and LC-MS/MS analysis are performed as described in the microsomal stability assay.
Data Analysis: Data analysis for half-life and intrinsic clearance is performed similarly to the microsomal assay, with CLint expressed as µL/min/10⁶ cells.
Visualized Workflows and Pathways
To further clarify the experimental process and potential therapeutic context, the following diagrams are provided.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Potential mechanism of action via KRAS signaling inhibition.
References
- 1. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,8-diazabicyclo[3.2.1]octane-2,4-dione | 5626-62-0 | Benchchem [benchchem.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Comparative study of the conformational rigidity of different diazabicycloalkane scaffolds
A Comparative Analysis of Conformational Rigidity in Diazabicycloalkane Scaffolds
This guide provides a comparative study of the conformational rigidity of four distinct diazabicycloalkane scaffolds: 1,4-diazabicyclo[2.2.2]octane (DABCO), 3,7-diazabicyclo[3.3.1]nonane, 3,8-diazabicyclo[3.2.1]octane, and 2,5-diazabicyclo[2.2.1]heptane. These scaffolds are of significant interest in medicinal chemistry and materials science due to their well-defined three-dimensional structures, which can impart desirable properties to molecules incorporating them. Conformational rigidity is a key determinant of a molecule's biological activity and physical properties. This guide summarizes experimental and computational data to facilitate a comparative understanding of the rigidity of these important bicyclic systems.
Data Presentation
The conformational rigidity of diazabicycloalkane scaffolds can be quantified by the energy barriers to conformational changes, such as ring inversion or rotation about single bonds. The following table summarizes the available quantitative data for the selected scaffolds. It is important to note that data for the unsubstituted parent scaffolds are not always available; in such cases, data for closely related derivatives are presented to provide an estimate of the scaffold's inherent rigidity.
| Scaffold | Structure | Type of Conformational Change | Energy Barrier (kcal/mol) | Method | Notes |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Rotation about the N-N axis | ΔH‡ = 0.54 - 0.95 | Variable-Temperature ¹H NMR | Data for co-crystals of DABCO. The barrier is low, indicating high mobility. | |
| 3,7-Diazabicyclo[3.3.1]nonane | Boat-Chair ⇌ Chair-Boat Interconversion | ΔG‡ = 9.7 | ¹³C Dynamic NMR | Data for a dimethyl derivative. The chair-chair conformation is generally the most stable. | |
| 3,8-Diazabicyclo[3.2.1]octane | Piperazine Ring Inversion (Chair-Boat) | Low (qualitative) | ¹H NMR Spectroscopy | The piperazine ring can exist in both chair and boat conformations, with a low energy barrier between them. | |
| 2,5-Diazabicyclo[2.2.1]heptane | Fixed Boat Conformation | High (inherently rigid) | X-ray Crystallography | The C1-C7-C4 bridge imparts significant rigidity, locking the hexagonal ring in a boat conformation. |
Experimental Protocols
The determination of conformational rigidity relies on a combination of experimental and computational techniques. The following are detailed methodologies for the key experiments cited.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
Objective: To determine the energy barrier for conformational exchange processes.
Protocol:
-
Sample Preparation: A solution of the diazabicycloalkane (or its derivative) is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, dichloromethane, or methanol). The concentration should be optimized for good signal-to-noise ratio.
-
Initial Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at ambient temperature to identify the signals corresponding to the exchanging nuclei.
-
Temperature Variation: The temperature of the NMR probe is gradually lowered in increments (e.g., 10 K). At each temperature, the sample is allowed to equilibrate for several minutes before acquiring a spectrum.
-
Coalescence Temperature: The temperature is lowered until the initially sharp signals broaden and coalesce into a single broad peak. This temperature is the coalescence temperature (Tc).
-
Slow Exchange Spectrum: The temperature is further lowered until the broad signal resolves into two or more distinct signals, representing the different conformations.
-
Data Analysis: The energy barrier (ΔG‡) at the coalescence temperature is calculated using the Eyring equation. The rate constant (k) at coalescence is determined from the chemical shift difference (Δν) of the signals in the slow-exchange regime.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the molecule in the solid state, providing information on its preferred conformation.
Protocol:
-
Crystal Growth: High-quality single crystals of the diazabicycloalkane are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Data Processing: The intensities of the diffracted X-rays are measured and processed to yield a set of structure factors.
-
Structure Solution and Refinement: The phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Structural Analysis: The final refined structure provides accurate bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the crystal.
Density Functional Theory (DFT) Calculations
Objective: To computationally model the potential energy surface of the molecule and determine the energy barriers between different conformations.
Protocol:
-
Structure Building: The three-dimensional structure of the diazabicycloalkane is built using molecular modeling software.
-
Conformational Search: An initial conformational search is performed using a lower-level theory or molecular mechanics to identify potential energy minima (stable conformers) and transition states.
-
Geometry Optimization: The geometries of the identified conformers and transition states are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Profile: The energies of the conformers and transition states are used to construct a potential energy profile for the conformational interconversion. The energy barrier is calculated as the difference in energy between the transition state and the ground state conformer.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Comparative rigidity of diazabicycloalkane scaffolds.
Caption: Workflow for conformational rigidity analysis.
Safety Operating Guide
Proper Disposal of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a detailed protocol for the proper disposal of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed and may cause skin and serious eye irritation.[1] It is also known to potentially cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, protective safety goggles, and a lab coat.[2] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 93428-54-7 | [3][4] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | [4] |
| Molecular Weight | 275.22 g/mol | [4] |
| Purity | ≥97% | [4] |
| Storage Temperature | Room Temperature | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Spill Management:
-
In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, sand, or earth).[5]
-
Scoop up the absorbed material and place it into the designated waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
All materials used for cleanup should also be disposed of as hazardous waste.
-
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS No: 93428-54-7). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 93428-54-7 | ChemScene[1] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | ChemScene[1] |
| Molecular Weight | 275.22 g/mol | ChemScene[1] |
| Physical State | Solid | Inferred from handling recommendations |
| Purity | ≥97% | ChemScene[1] |
| Storage | Store at room temperature. | ChemScene[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this compound is presumed to be hazardous. The following GHS hazard statements for a related compound, 3,8-Diazabicyclo[3.2.1]octane dihydrochloride, are likely applicable[2]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
A similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, is classified as a corrosive solid[3]. Therefore, appropriate personal protective equipment must be worn at all times.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield are required where splashing is possible. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are mandatory. For tasks with a higher risk of exposure, consider an acid-resistant apron and disposable coveralls.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[3] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator appropriate for the exposure level should be used. |
| Footwear | Closed-toe shoes are required in the laboratory. |
Operational Plan for Handling
A systematic approach is critical when working with this compound. The following workflow outlines the key steps for safe handling.
Experimental Protocols
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current and complete SDS for this compound.
-
Don Personal Protective Equipment (PPE): Wear all required PPE as outlined in the table above.
-
Prepare and Inspect Workspace: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
2. Handling:
-
Weighing: As this compound is a solid, it should be weighed inside a chemical fume hood to prevent inhalation of any dust particles. Use a draft shield on the balance if necessary.
-
Dissolving and Transferring: When dissolving or transferring the compound, do so within the fume hood. Avoid creating dust. If a solution is made, handle it with the same precautions as the solid.
3. Cleanup and Disposal:
-
Decontamination: Clean all work surfaces and contaminated glassware thoroughly after use.
-
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spills: In case of a small spill, carefully clean it up using appropriate absorbent materials while wearing full PPE. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
